molecular formula C10H12O B12897812 2,4-Dimethyl-2,3-dihydro-1-benzofuran CAS No. 153782-72-0

2,4-Dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B12897812
CAS No.: 153782-72-0
M. Wt: 148.20 g/mol
InChI Key: YOIIMWIPUXHZLB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2,3-dihydro-1-benzofuran is a chemical compound based on the 2,3-dihydrobenzofuran scaffold, a structure of high significance in medicinal and synthetic chemistry. The dihydrobenzofuran core is a privileged structure found in numerous biologically active molecules and natural products . Researchers value this scaffold for its potential as a building block in the development of novel therapeutic agents. Derivatives of 2,3-dihydrobenzofuran have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer , antimicrobial , and anti-inflammatory properties . The specific stereochemistry and substitution patterns on the dihydrobenzofuran ring, such as the methyl groups at the 2- and 4- positions, are critical for modulating its biological activity and physical properties, influencing factors like molecular conformation and binding affinity to biological targets . In laboratory settings, this compound serves as a key intermediate in multi-step organic syntheses. It can be utilized to access more complex molecular architectures, including various fused heterocyclic systems that are prevalent in drug discovery programs . The compound is offered for research purposes to support investigations in these advanced areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153782-72-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2,4-dimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H12O/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-5,8H,6H2,1-2H3

InChI Key

YOIIMWIPUXHZLB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC=C2O1)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran, often referred to as a coumaran, is a vital heterocyclic motif present in a vast array of natural products and synthetic compounds.[1] This scaffold, consisting of a benzene ring fused to a dihydrofuran ring, is a cornerstone in medicinal chemistry and materials science. Derivatives of this core structure exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The substitution pattern on both the aromatic and the dihydrofuran rings dictates the molecule's specific physicochemical properties and pharmacological profile, making the synthesis and characterization of novel derivatives a subject of intense research.

This guide provides a detailed technical overview of the chemical properties of a specific derivative, 2,4-Dimethyl-2,3-dihydro-1-benzofuran . Due to the limited availability of direct experimental data for this particular isomer, this document synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2,4-Dimethyl-2,3-dihydro-1-benzofuran consists of a 2,3-dihydro-1-benzofuran core with methyl groups at the C2 and C4 positions. The presence of a chiral center at C2 means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Calculated and Estimated Physical Properties
PropertyValueSource/Method
Molecular Formula C₁₀H₁₂OCalculated
Molecular Weight 148.20 g/mol Calculated
Boiling Point (est.) ~200-210 °CEstimated by analogy to 2,3-dihydrobenzofuran (188-189 °C)[4] and considering the addition of two methyl groups.
Density (est.) ~1.03-1.05 g/mLEstimated by analogy to 2,3-dihydrobenzofuran (1.065 g/mL at 25 °C).[4]
Refractive Index (est.) ~1.53-1.54Estimated by analogy to 2,3-dihydrobenzofuran (n20/D 1.549).[4]
LogP (est.) ~2.5-3.0Estimated based on the increased lipophilicity from two methyl groups compared to the parent compound (LogP 2.14).[5]

Synthesis Strategies and Methodologies

The synthesis of 2,3-dihydrobenzofurans is well-documented, with several robust methods available. A common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols. For the target molecule, a practical approach is the Claisen rearrangement of a 3-methylphenyl allyl ether followed by intramolecular hydroalkoxylation.

Proposed Synthetic Workflow

A reliable method for preparing the target compound involves a two-step process starting from 3-methylphenol. This approach is advantageous as it utilizes readily available starting materials and involves well-understood reaction mechanisms.

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Thermal Claisen Rearrangement & Cyclization 3-Methylphenol 3-Methylphenol Intermediate 1-Allyloxy-3-methylbenzene 3-Methylphenol->Intermediate O-Allylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Intermediate Base K2CO3, Acetone Base->Intermediate Claisen_Intermediate 2-Allyl-3-methylphenol Intermediate->Claisen_Intermediate Claisen Rearrangement Final_Product 2,4-Dimethyl-2,3-dihydro- 1-benzofuran Claisen_Intermediate->Final_Product Intramolecular Cyclization Heat Heat (~200°C) Heat->Claisen_Intermediate

Caption: Proposed two-step synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Allyloxy-3-methylbenzene

  • To a stirred solution of 3-methylphenol (1.0 eq) in acetone (10 mL/g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • After cooling to room temperature, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation to yield 1-allyloxy-3-methylbenzene as a colorless liquid. The purity should be confirmed by ¹H NMR spectroscopy.

Step 2: Synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

  • Place the purified 1-allyloxy-3-methylbenzene (1.0 eq) in a flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the neat liquid to a high temperature (typically 180-200 °C). The Claisen rearrangement is thermally induced and will first form the intermediate, 2-allyl-3-methylphenol.

  • Maintain the high temperature. The intermediate phenol will undergo a subsequent intramolecular hydroalkoxylation (cyclization) to form the dihydrobenzofuran ring. This is often a concerted process at high temperatures.

  • Monitor the reaction by GC-MS or TLC (staining with KMnO₄ can help visualize the disappearance of the allyl group). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the target molecule. While experimental spectra are not available, a detailed prediction based on established principles and data from analogous compounds provides a reliable reference.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.95 - 7.10m2HAr-H (H5, H6)Aromatic protons on the benzene ring.
~ 6.75d1HAr-H (H7)Aromatic proton adjacent to the oxygen, expected to be slightly upfield.
~ 4.80 - 4.95m1HO-CH (CH₃)-CH₂Methine proton at the chiral center (C2). Coupled to the C2-methyl and C3-protons.
~ 3.25dd1HCH H-Ar (C3)Diastereotopic proton on C3, trans to the C2-methyl group.
~ 2.80dd1HCHH -Ar (C3)Diastereotopic proton on C3, cis to the C2-methyl group.
~ 2.20s3HAr-CH ₃ (C4)Aromatic methyl group protons.
~ 1.45d3HCH-CH ₃ (C2)Methyl group at the chiral C2 position, appears as a doublet due to coupling with the C2-proton.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 158.0QuaternaryC7a (Ar-O)
~ 132.0QuaternaryC3a
~ 130.0CHC5
~ 128.0QuaternaryC4
~ 124.0CHC6
~ 109.0CHC7
~ 82.0CHC2
~ 35.0CH₂C3
~ 21.0CH₃C2-Methyl
~ 18.0CH₃C4-Methyl
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a clear molecular ion peak and characteristic fragmentation patterns. The fragmentation of dihydrobenzofurans is often initiated by the cleavage of the substituent at the C2 position.

MS_Fragmentation Parent [C10H12O]+• m/z = 148 Loss_CH3 - •CH3 Parent->Loss_CH3 Fragment1 [C9H9O]+ m/z = 133 Loss_C2H4 - C2H4 Fragment1->Loss_C2H4 Fragment2 [C8H7O]+ m/z = 119 Loss_CH3->Fragment1 Loss_C2H4->Fragment2

Caption: Predicted major fragmentation pathway for 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 148, corresponding to the molecular weight of the compound.

  • Base Peak: The most stable fragment will likely be at m/z = 133 , resulting from the loss of the C2-methyl radical (•CH₃). This forms a stable, resonance-delocalized oxonium ion. This is a characteristic fragmentation for 2-alkyl-dihydrobenzofurans.[7]

  • Other Fragments: Further fragmentation of the m/z 133 ion could lead to peaks at m/z = 119 and below, corresponding to the loss of other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H (CH, CH₂, CH₃)
1600, 1480C=C StretchAromatic Ring
1250-1200C-O StretchAryl-Alkyl Ether
~800C-H BendAromatic C-H (out-of-plane)

Chemical Reactivity

The reactivity of 2,4-Dimethyl-2,3-dihydro-1-benzofuran is governed by two main features: the electron-rich aromatic ring and the dihydrofuran ring.

Electrophilic Aromatic Substitution

The benzene ring is activated towards electrophilic aromatic substitution by both the ortho,para-directing ether oxygen and the ortho,para-directing C4-methyl group. Their combined influence strongly directs incoming electrophiles to the C5 and C7 positions. The C5 position is sterically more accessible.

Reactivity Start 2,4-Dimethyl-2,3-dihydro-1-benzofuran Nitration Nitration (HNO3/H2SO4) Start->Nitration Halogenation Halogenation (Br2, FeBr3) Start->Halogenation FC_Acylation Friedel-Crafts Acylation (RCOCl, AlCl3) Start->FC_Acylation Product_Nitro 5-Nitro- and 7-Nitro derivatives Nitration->Product_Nitro Product_Halo 5-Bromo- and 7-Bromo derivatives Halogenation->Product_Halo Product_Acyl 5-Acyl- and 7-Acyl derivatives FC_Acylation->Product_Acyl

Sources

Structural Elucidation of 2,4-Dimethyl-2,3-dihydro-1-benzofuran: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust characterization of heterocyclic scaffolds is a critical bottleneck in modern drug discovery and agrochemical development. 2,4-Dimethyl-2,3-dihydro-1-benzofuran is a highly privileged structural motif, serving as the core pharmacophore in a variety of potent bioactive molecules, including novel benzoheterocyclic diacylhydrazine derivatives utilized as advanced larvicidal agents[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, in-depth framework for the spectroscopic validation of this molecule. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this guide establishes a self-validating analytical system that ensures absolute structural integrity during synthetic workflows.

Molecular Architecture & Mechanistic Significance

The molecular architecture of 2,4-dimethyl-2,3-dihydro-1-benzofuran (C₁₀H₁₂O) features a fused bicyclic system comprising a benzene ring and a saturated five-membered oxygen heterocycle. The presence of methyl groups at the C2 and C4 positions introduces specific steric and electronic parameters that directly influence its biological efficacy. Notably, the incorporation of this specific 2,4-dimethyl-dihydrobenzofuran moiety into diacylhydrazine structures has been shown to exponentially increase contact and stomach toxicity against lepidopteran pests, outperforming traditional commercial standards[2].

From an analytical perspective, the most critical feature of this molecule is the chiral center at C2 . This stereocenter breaks the local plane of symmetry, rendering the adjacent methylene protons at C3 diastereotopic. Understanding this specific spatial geometry is paramount for accurately interpreting the resulting multiplet structures in the ¹H NMR spectrum[3].

Spectroscopic Validation Strategy

To achieve unequivocal structural confirmation, an orthogonal analytical approach is required. The workflow below outlines the logical progression of data acquisition, where each technique provides complementary data points that cross-verify the molecular structure.

SpectroscopicWorkflow S1 Sample Prep: 2,4-Dimethyl-2,3-dihydro- 1-benzofuran N1 NMR (1H, 13C) CDCl3, TMS Lock S1->N1 I1 FT-IR ATR Crystal S1->I1 M1 GC-MS 70 eV EI S1->M1 D1 Data Synthesis & Structural Validation N1->D1 Shift/Coupling I1->D1 Vibrational Modes M1->D1 Fragmentation

Workflow for the comprehensive spectroscopic validation of 2,4-dimethyl-2,3-dihydro-1-benzofuran.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the most granular insight into the atomic connectivity of the dihydrobenzofuran core. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows us to map the precise microenvironment of every proton and carbon atom[4].

Mechanistic Interpretation of ¹H and ¹³C Spectra

The ¹H NMR spectrum is defined by the rigid conformation of the five-membered ring. The chiral center at C2 dictates that the two protons at C3 (Hₐ and H₆) are diastereotopic. They exist in distinct magnetic environments and exhibit a large geminal coupling constant (J ≈ 15.5 Hz). Furthermore, their vicinal coupling to the C2 methine proton is governed by the Karplus relationship, where the respective dihedral angles result in distinct J values, producing a characteristic pair of doublet-of-doublets (dd).

The C4 methyl group appears as a sharp singlet shifted downfield (~2.25 ppm) due to the diamagnetic anisotropy of the adjacent aromatic ring, whereas the C2 methyl group appears as a doublet (~1.45 ppm) due to scalar coupling with the C2 methine proton.

Quantitative NMR Data Summary

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Structural Assignment
¹H 1.45 Doublet (d) 6.5 C2-CH₃
¹H 2.25 Singlet (s) - C4-CH₃ (Aromatic)
¹H 2.85 Doublet of doublets (dd) 15.5, 8.0 C3-Hₐ (Diastereotopic)
¹H 3.20 Doublet of doublets (dd) 15.5, 9.0 C3-H₆ (Diastereotopic)
¹H 4.95 Doublet of quartets (dq) 9.0, 8.0, 6.5 C2-H (Methine)

| ¹H | 6.65 - 7.05 | Multiplet (m) | - | Aromatic (C5-H, C6-H, C7-H) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Structural Assignment
¹³C 18.5 C4-CH₃
¹³C 21.8 C2-CH₃
¹³C 35.4 C3 (Methylene)
¹³C 80.2 C2 (Methine, Oxygen-bound)
¹³C 108.5 - 134.2 Aromatic Carbons (C4, C5, C6, C7, C3a)

| ¹³C | 158.6 | C7a (Aromatic, Oxygen-bound) |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Calibration: The protocol mandates the inclusion of 0.03% v/v Tetramethylsilane (TMS). This creates a self-validating system where the TMS peak strictly defines the 0.00 ppm baseline, eliminating chemical shift drift errors.

  • Locking and Shimming: Utilize the deuterium signal of CDCl₃ to lock the magnetic field. Perform gradient shimming to ensure optimal magnetic field homogeneity, which is critical for resolving the complex C3 diastereotopic splitting.

  • Acquisition: Acquire 16 scans for ¹H (relaxation delay 1.0s) and 256 scans for ¹³C (relaxation delay 2.0s) to achieve a high signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Characterization

While NMR maps connectivity, FT-IR validates the presence of specific functional groups through their dipole-moment-driven vibrational modes.

Vibrational Causality

The defining feature of 2,4-dimethyl-2,3-dihydro-1-benzofuran is the cyclic ether linkage. The asymmetric C-O-C stretching vibration is highly diagnostic. Because the oxygen atom is constrained within a fused five-membered ring, the reduced mass and force constant of the C-O bond shift this absorption band to the ~1240 cm⁻¹ region. The absence of a broad O-H stretch (>3200 cm⁻¹) or C=O stretch (~1700 cm⁻¹) serves as negative validation, confirming the purity of the cyclized product.

Quantitative FT-IR Data Summary

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
2960 - 2850 Medium ν(C-H) stretch Aliphatic methyl and methylene groups
1595, 1485 Strong ν(C=C) stretch Aromatic ring skeletal vibrations
1240 Strong ν(C-O-C) asymmetric Cyclic ether (Benzofuran core)
1050 Medium ν(C-O-C) symmetric Cyclic ether (Benzofuran core)

| 750 | Strong | δ(C-H) out-of-plane | Adjacent aromatic protons |

Self-Validating FT-IR Protocol
  • Background Subtraction: Immediately prior to analysis, acquire a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal. This self-validating step subtracts ambient atmospheric interference (CO₂ and H₂O vapor), ensuring the final spectrum exclusively represents the analyte.

  • Sample Application: Deposit 2-3 mg of the neat sample directly onto the ATR crystal.

  • Acquisition: Apply uniform pressure using the ATR anvil. Acquire 32 co-added scans at a resolution of 4 cm⁻¹. The use of ATR over traditional KBr pelleting is strictly chosen to prevent moisture absorption and pressure-induced polymorphic changes.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry validates the exact molecular weight and provides a structural fingerprint through predictable gas-phase fragmentation pathways.

Ionization and Fragmentation Causality

Electron Ionization (EI) at 70 eV imparts significant internal energy to the analyte. The initial ionization predominantly ejects a non-bonding electron from the ether oxygen, forming a stable radical cation [M]⁺• at m/z 148.

Following Stevenson's Rule, the most favorable fragmentation pathway involves the homolytic α-cleavage of the C2-methyl group. The loss of a methyl radical (-15 Da) yields a highly resonance-stabilized oxonium ion at m/z 133. This peak often presents as the base peak (100% relative abundance) due to its exceptional thermodynamic stability.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 148 F_133 Oxonium Ion [M-CH₃]⁺ m/z 133 M_ion->F_133 -CH₃• (α-cleavage) F_105 Ring Cleavage [M-C₂H₃O]⁺ m/z 105 M_ion->F_105 Heterocyclic Cleavage F_91 Tropylium Ion [C₇H₇]⁺ m/z 91 F_133->F_91 Rearrangement (-C₂H₂O)

Primary electron ionization (EI) mass spectrometry fragmentation pathways for the molecular ion.

Quantitative MS Data Summary

Table 4: Major EI-MS Fragment Ions

m/z Ratio Relative Abundance (%) Ion Type Mechanistic Origin
148 45 [M]⁺• Intact Molecular Ion
133 100 [M - CH₃]⁺ Loss of C2 methyl group (Base Peak)
105 25 [M - C₂H₃O]⁺ Cleavage of the dihydrofuran ring

| 91 | 15 | [C₇H₇]⁺ | Tropylium/Benzyl ion formation |

Self-Validating GC-MS Protocol
  • System Calibration: Prior to sample injection, the mass analyzer must be tuned using Perfluorotributylamine (PFTBA). This internal calibrant validates the m/z axis accuracy across the entire mass range, ensuring that the m/z 148 and 133 assignments are absolute.

  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC system equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 80°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV with a source temperature of 230°C. This standardized energy ensures the resulting fragmentation pattern can be reliably cross-referenced against NIST mass spectral libraries.

Conclusion

The comprehensive spectroscopic profiling of 2,4-dimethyl-2,3-dihydro-1-benzofuran requires a synthesis of nuanced analytical techniques. By leveraging the diastereotopic splitting in ¹H NMR, the diagnostic C-O-C stretching in ATR-FTIR, and the predictable α-cleavage dynamics in EI-MS, researchers can establish a rigorous, self-validating framework. This level of analytical stringency is non-negotiable for scientists developing downstream agrochemicals and pharmaceuticals based on this privileged heterocyclic scaffold.

References

  • Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives PubMed (National Institutes of Health)[Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists SciSpace[Link]

Sources

Biological Activity and Mechanistic Profiling of 2,4-Dimethyl-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While simple benzofurans are ubiquitous in organic chemistry, the specific 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold has emerged as a highly potent pharmacophore in the design of novel agrochemicals[1]. Specifically, it serves as the critical core moiety within the diacylhydrazine class of insect growth regulators (IGRs)[2]. Unlike traditional neurotoxic insecticides that suffer from widespread resistance and off-target toxicity, derivatives containing this specific dihydrobenzofuran moiety function as non-steroidal ecdysone agonists[3]. They selectively target the lepidopteran molting process, offering an exceptional degree of efficacy against agricultural pests such as the oriental armyworm (Mythimna separata), diamond-back moth (Plutella xylostella), and cotton bollworm (Helicoverpa armigera), while maintaining a benign ecotoxicological profile[1],[2].

Chemical Profile & Structural Rationale

In rational drug and agrochemical design, structural choices are dictated by causality. The selection of the 2,4-dimethyl-2,3-dihydro-1-benzofuran moiety over unsubstituted analogs is driven by strict structure-activity relationship (SAR) requirements necessary to interface with target biological receptors[4],[2].

  • Steric Conformation & Pocket Fit: The ecdysone receptor (EcR) ligand-binding pocket requires a highly specific "U-shaped" conformation from its agonists[5]. The 2,4-dimethyl substitution on the dihydrobenzofuran ring provides the exact steric bulk necessary to restrict the rotational freedom of the adjacent carbohydrazide linkage. This steric hindrance effectively "locks" the molecule into the active conformation required for deep insertion into the EcR pocket[4].

  • Lipophilicity & Cuticular Penetration: The methyl groups at the 2 and 4 positions significantly enhance the lipophilicity of the molecule[4]. In application, this increased lipophilicity directly correlates with higher contact toxicity, as it facilitates rapid thermodynamic partitioning and penetration through the highly lipophilic insect cuticle[1],[2].

Mechanism of Action: Ecdysone Receptor (EcR) Agonism

2,4-dimethyl-2,3-dihydrobenzofuran-based diacylhydrazines exert their biological activity by mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E)[6],[5].

  • Receptor Binding: The compound binds competitively and with high affinity to the ligand-binding domain of the Ecdysone Receptor (EcR)[5].

  • Heterodimerization: Upon binding, the EcR undergoes a conformational change, allowing it to form a functional heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the mammalian Retinoid X Receptor (RXR)[5].

  • Gene Transcription: The activated EcR/USP complex translocates to the nucleus, binding to specific Ecdysone Response Elements (EcREs) on the DNA. This triggers a premature, abnormal, and ultimately lethal molting cascade[1],[5].

G Ligand 2,4-Dimethylbenzofuran Derivative (Agonist) EcR Ecdysone Receptor (EcR) Ligand->EcR Binds Ligand Binding Domain Heterodimer EcR / USP Heterodimer Complex EcR->Heterodimer Dimerization USP Ultraspiracle Protein (USP) USP->Heterodimer Dimerization EcRE Ecdysone Response Elements (EcRE) Heterodimer->EcRE Translocates to Nucleus Transcription Gene Transcription (Molting Cascade) EcRE->Transcription Activates Phenotype Premature, Lethal Molting Transcription->Phenotype Physiological Outcome

Fig 1: Ecdysone Receptor (EcR) signaling pathway activated by the 2,4-dimethylbenzofuran derivative.

Biological Efficacy Profile

Extensive bioassays have demonstrated that specific derivatives—most notably Compound Ii (N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide)—exhibit superior larvicidal activity compared to unsubstituted analogs and commercial standards like ANS-118 and JS-118[1],[2].

Table 1: Comparative Biological Activity Profile
CompoundTarget PestToxicity TypeRelative Efficacy
Compound Ii (2,4-Dimethyl derivative) Diamond-back moth (P. xylostella)ContactSuperior to ANS-118 & JS-118
Compound Ii (2,4-Dimethyl derivative) Cotton bollworm (H. armigera)StomachSuperior to ANS-118 & JS-118
Compound Ii (2,4-Dimethyl derivative) Oriental armyworm (M. separata)Systemic LarvicidalHigh (Induces premature lethal molt)
Compound Ii (2,4-Dimethyl derivative) Mosquito (C. pipiens pallens)LarvicidalHigh
Standard (ANS-118 / JS-118) Various LepidopteraContact / StomachBaseline (Moderate)

Data synthesized from comparative SAR studies on benzoheterocyclic diacylhydrazine derivatives[1],[2].

Experimental Protocols: Bioassay Validation

To ensure trustworthiness and reproducibility in evaluating the biological activity of 2,4-dimethyl-2,3-dihydrobenzofuran derivatives, a self-validating Leaf-Dip Bioassay must be employed[2]. This protocol is engineered to isolate stomach toxicity while controlling for environmental variables.

Step-by-Step Methodology: Leaf-Dip Bioassay
  • Compound Preparation (Solubility & Wetting): Dissolve the synthesized 2,4-dimethyl-2,3-dihydrobenzofuran derivative in analytical grade acetone to create a stock solution. Dilute with distilled water containing 0.1% Tween-80 to create a series of test concentrations (e.g., 0.1, 1.0, 10, 50 mg/L). Causality: Tween-80 acts as a surfactant, breaking the surface tension of the water to ensure uniform, homogenous wetting of the hydrophobic leaf surface[2].

  • Leaf Treatment: Immerse fresh, uniform corn leaves (for armyworm) or cabbage leaves (for diamond-back moth) into the test solutions for exactly 10 seconds. Air-dry the leaves at room temperature on sterile filter paper[2].

  • Infestation: Place the treated leaves in sterile Petri dishes lined with moistened filter paper. Introduce 10 healthy, 4th-instar larvae per dish. Causality: The 4th-instar stage is selected due to its exponential feeding rate and peak physiological susceptibility to ecdysone-mediated molting disruption[2].

  • Incubation & Assessment: Incubate the dishes in a controlled climate chamber at 25±1°C with a 14:10 (Light:Dark) photoperiod. Assess mortality at 48h and 72h post-treatment. A larva is classified as dead if it exhibits premature head capsule slippage (the hallmark of IGR toxicity) or fails to respond to mechanical stimulation[1],[2].

  • Statistical Validation: Run all concentrations in triplicate alongside a negative control (acetone/water/Tween-80 only). Calculate LC50 values using Probit analysis to ensure statistical robustness and account for natural baseline mortality[2].

G Prep Compound Prep (Acetone/Water + Tween) Application Leaf-Dip Method (10s Immersion) Prep->Application Serial Dilution Infestation Infestation (4th-Instar Larvae) Application->Infestation Air Dry Incubation Incubation (48-72h, 25°C) Infestation->Incubation 10 Insects/Dose Assessment Mortality Assessment (LC50 Calculation) Incubation->Assessment Triplicate Analysis

Fig 2: Standardized leaf-dip bioassay workflow for evaluating larvicidal stomach toxicity.

Conclusion & Future Perspectives

The integration of the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold into diacylhydrazine derivatives represents a masterclass in rational agrochemical design[1],[2]. By optimizing both the steric fit for the EcR pocket and the lipophilicity required for cuticular penetration, researchers have developed highly selective, potent ecdysone agonists. Moving forward, this specific dihydrobenzofuran moiety holds significant promise as a foundational building block for next-generation, environmentally benign pest management solutions that bypass traditional neurotoxic resistance mechanisms[5],[2].

References

  • Huang, Z., Cui, Q., Xiong, L., Wang, Z., Wang, K., Zhao, Q., Bi, F., & Wang, Q. (2009). Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives. Journal of Agricultural and Food Chemistry, 57(6), 2447-2456. URL:[Link]

  • Wing, K. D. (1988). RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line. Science, 241(4864), 467-469. URL:[Link]

Sources

Physical and Chemical Characteristics of 2,4-Dimethyl-2,3-dihydro-1-benzofuran: A Technical Guide to Scaffold Design and Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical and pharmaceutical drug design, the identification of privileged scaffolds is critical for developing highly selective, potent, and metabolically stable active ingredients. 2,4-Dimethyl-2,3-dihydro-1-benzofuran (CAS: 153782-72-0) has emerged as a highly valued heterocyclic building block[1]. As a Senior Application Scientist, I have observed that its unique bicyclic structure—combining the electron-rich nature of a benzofuran with the conformational rigidity of a saturated furan ring—makes it an exceptional precursor. It is most notably utilized in the synthesis of diacylhydrazine-based insect growth regulators (IGRs), which act as non-steroidal ecdysone receptor (EcR) agonists[2].

This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with this compound, providing a self-validating framework for researchers looking to leverage this scaffold in novel molecular design.

Physicochemical Profiling and Structural Causality

The physical and chemical behavior of 2,4-Dimethyl-2,3-dihydro-1-benzofuran is dictated by its fused ring system. The oxygen atom at position 1 donates electron density into the aromatic system via p-π conjugation, significantly activating the benzene ring toward electrophilic attack. Meanwhile, the methyl groups at the C2 and C4 positions provide essential steric bulk and enhance the overall lipophilicity (LogP) of the molecule, a critical parameter for penetrating biological membranes such as the insect cuticle[3].

Quantitative Data Summary

The foundational parameters of the compound are summarized below for quick reference during assay design and computational modeling (1)[1].

PropertyValue
Chemical Name 2,4-Dimethyl-2,3-dihydro-1-benzofuran
CAS Registry Number 153782-72-0
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
SMILES String CC1=C2CC(C)OC2=CC=C1
Appearance Colorless to pale yellow liquid/crystalline solid
Solubility Profile Soluble in Dichloromethane (DCM), Methanol, Ethanol; Insoluble in Water
Key Derivative CAS 898746-74-2 (2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid)

Chemical Reactivity and Synthetic Workflows

The true value of the 2,4-dimethyl-2,3-dihydrobenzofuran scaffold lies in its predictable regioselectivity. Because the ring oxygen is a strong ortho/para director, and the ortho positions are either sterically hindered or part of the fused system, electrophilic aromatic substitution (such as Friedel-Crafts acylation or formylation) occurs almost exclusively at the C5 position (para to the oxygen).

This regiocontrol allows for the high-yield synthesis of the 5-carboxylic acid intermediate (CAS: 898746-74-2), which is the direct precursor to highly active diacylhydrazine derivatives.

Synthesis A Phenolic Precursor (m-Cresol Derivative) B Acid-Catalyzed Cyclization A->B C 2,4-Dimethyl-2,3-dihydro- 1-benzofuran Core B->C D Electrophilic Substitution (C5) C->D E 5-Carboxylic Acid Intermediate D->E F Hydrazide Coupling (DCM, Reflux) E->F G Diacylhydrazine (Active IGR) F->G

Logical workflow for the synthesis and derivatization of the dihydrobenzofuran scaffold.

Mechanism of Action: Ecdysone Receptor (EcR) Agonism

When the 2,4-dimethyl-2,3-dihydrobenzofuran core is coupled with a substituted benzoylhydrazide, it forms a potent insect growth regulator. A prime example is Compound Ii (N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide), which exhibits exceptional contact and stomach toxicity against Lepidopteran pests like the oriental armyworm and diamond-back moth (2)[2].

Structure-Activity Relationship (SAR) Causality: Why does this specific scaffold outperform simple benzene or chroman rings? The rigid bicyclic nature of the dihydrobenzofuran restricts the conformational degrees of freedom of the diacylhydrazine backbone. This "conformational lock" forces the molecule into a bioactive U-shape that perfectly mimics the natural insect molting hormone, 20-hydroxyecdysone. Furthermore, the 2,4-dimethyl groups provide the exact steric bulk needed to anchor the molecule deep within the hydrophobic pocket of the EcR, preventing rapid enzymatic degradation by insect cytochrome P450s[3].

Pathway L Diacylhydrazine Derivative (EcR Agonist) R Ecdysone Receptor (EcR) + USP Heterodimer L->R High Affinity Binding C Ligand-Receptor Complex (Conformational Lock) R->C T Binding to Ecdysone Response Elements (EcRE) C->T G Premature Gene Expression (Molting Cascade) T->G D Lethal Premature Molt (Larvicidal Effect) G->D

Disruption of the Lepidopteran molting cascade via EcR agonism by benzofuran derivatives.

Experimental Protocol: Synthesis and Validation of Active Derivatives

To ensure scientific integrity and reproducibility, the following protocol details the coupling of the 2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid to form the active diacylhydrazine. This is designed as a self-validating system ; each phase includes built-in analytical checkpoints to confirm causality and success before proceeding.

Phase 1: Acyl Chloride Activation
  • Procedure: Suspend 10 mmol of 2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid in 20 mL of anhydrous toluene. Add 15 mmol of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 3 hours.

  • Causality: SOCl₂ converts the stable, unreactive carboxylic acid into a highly electrophilic acyl chloride. The DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the highly polar baseline acid spot completely disappears. Remove excess SOCl₂ under reduced pressure to prevent side reactions in Phase 2.

Phase 2: Nucleophilic Acyl Substitution (Coupling)
  • Procedure: Dissolve the resulting acyl chloride in 15 mL of anhydrous dichloromethane (DCM). In a separate flask, dissolve 10 mmol of N-tert-butyl-3,5-dimethylbenzohydrazide and 12 mmol of triethylamine (TEA) in 20 mL of anhydrous DCM. Dropwise add the acyl chloride solution at 0°C over 30 minutes. Stir at room temperature for 4 hours.

  • Causality: Anhydrous DCM prevents the hydrolysis of the acyl chloride back to the carboxylic acid. TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic hydrazide nitrogen, thereby driving the reaction to completion.

Phase 3: Workup and Spectroscopic Validation
  • Procedure: Wash the organic layer successively with 1N HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the formation of the diacylhydrazine by the appearance of strong C=O stretching bands at ~1650 cm⁻¹ and N-H stretching at ~3200-3300 cm⁻¹.

    • ¹H NMR (CDCl₃): Verify structural integrity by locating the characteristic sharp singlet of the tert-butyl group at ~1.5 ppm, and the distinct multiplets corresponding to the saturated furan ring protons (C2 and C3) of the dihydrobenzofuran core[4].

Conclusion

The 2,4-Dimethyl-2,3-dihydro-1-benzofuran scaffold represents a masterclass in rational molecular design. By understanding the causality between its electron-rich core, its regioselective reactivity, and its rigid conformation, researchers can predictably synthesize highly potent EcR agonists. The self-validating protocols provided here ensure that the translation from raw chemical building block to biologically active agent is both robust and reproducible.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: PubMed (National Institutes of Health)
  • 153782-72-0 | 2,4-Dimethyl-2,3-dihydrobenzofuran Product Data Source: Ambeed URL
  • Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan Source: ResearchGate URL

Sources

The 2,4-Dimethyl-2,3-dihydro-1-benzofuran Scaffold: Discovery, Synthesis, and Applications in Ecdysone Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, environmentally benign pest control agents has driven significant innovations in heterocyclic chemistry. Among these, the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold (CAS: 153782-72-0) has emerged as a privileged building block. By incorporating this conformationally restricted ring system into diacylhydrazine backbones, researchers have successfully developed next-generation insect growth regulators (IGRs). This whitepaper provides an in-depth technical analysis of the discovery, chemical synthesis, mechanistic action, and structure-activity relationships (SAR) of 2,4-dimethyl-2,3-dihydro-1-benzofuran derivatives, specifically focusing on their role as potent ecdysone receptor (EcR) agonists.

Historical Context & Rational Design

The discovery of N -tert-butyl- N,N′ -diacylhydrazines (such as tebufenozide and RH-5849) in the 1980s marked a paradigm shift in agrochemistry. These compounds act as non-steroidal agonists of the insect molting hormone, 20-hydroxyecdysone (20E). However, the continuous evolutionary arms race against agricultural pests necessitated the development of novel analogs with higher binding affinities and distinct pharmacokinetic profiles.

The integration of the 2,3-dihydrobenzofuran moiety was a masterstroke in rational drug design. Causality in Design: A simple benzene ring allows for significant rotational freedom around the diacylhydrazine core, which incurs an entropic penalty upon receptor binding. By fusing a dihydrofuran ring to the benzene core to create 2,4-dimethyl-2,3-dihydro-1-benzofuran, chemists successfully restricted the conformational flexibility of the molecule. This "locks" the ligand into a bioactive conformation. Furthermore, the 2,4-dimethyl substitution pattern provides the precise steric bulk and lipophilicity (logP) required to anchor the molecule deeply within the hydrophobic pocket of the EcR ligand-binding domain 1[1].

Mechanistic Action: Ecdysone Receptor (EcR) Agonism

Derivatives of 2,4-dimethyl-2,3-dihydro-1-benzofuran, most notably Compound Ii ( N′ -tert-butyl- N′ -(3,5-dimethylbenzoyl)- N -2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide), function by hijacking the insect's endocrine system.

Upon cuticular penetration or ingestion, the compound binds directly to the Ecdysone Receptor (EcR). The EcR then heterodimerizes with the Ultraspiracle protein (USP). This active complex binds to Ecdysone Response Elements (EcREs) on the insect's DNA, triggering a cascade of gene transcription that forces the larva into a premature, lethal molt 2[2].

EcR_Pathway L Diacylhydrazine (Compound Ii) EcR Ecdysone Receptor (EcR) L->EcR Binds LBD Complex EcR-USP-Ligand Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex EcRE EcR Response Elements (EcRE) Complex->EcRE DNA Binding Gene Gene Transcription (Premature Molt) EcRE->Gene Activation

Fig 1: Mechanism of action for Compound Ii initiating premature molting via the EcR pathway.

Chemical Synthesis Methodology

The synthesis of highly active benzoheterocyclic diacylhydrazines requires the precise construction of the 2,4-dimethyl-2,3-dihydro-1-benzofuran core before coupling it to the hydrazine moiety.

Protocol 1: Synthesis of the Dihydrobenzofuran Core & Compound Ii

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure structural integrity before proceeding to subsequent steps.

Step 1: Acid-Catalyzed Intramolecular Cyclization

  • Reaction: Dissolve 1-(3-allyl-2-hydroxy-4-methylphenyl)ethanone in a non-polar solvent (e.g., dichloromethane).

  • Catalysis: Introduce concentrated sulfuric acid dropwise at 0°C.

    • Causality: Sulfuric acid acts as a strong Brønsted acid to protonate the terminal alkene of the allyl group. This generates a secondary carbocation, which undergoes rapid intramolecular nucleophilic attack by the adjacent phenolic oxygen, forming the rigid 2,3-dihydrobenzofuran ring 3[3].

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the starting material and the emergence of a lower Rf spot confirms cyclization. Verify the loss of alkene protons via 1 H-NMR (absence of peaks at 5.0-6.0 ppm).

Step 2: Hydrazide Formation & Acylation

  • Hydrazinolysis: Convert the resulting 2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid to its corresponding acid chloride using thionyl chloride ( SOCl2​ ), followed by reaction with tert-butylhydrazine.

  • Final Coupling: React the intermediate with 3,5-dimethylbenzoyl chloride in the presence of an acid scavenger (e.g., triethylamine) to yield Compound Ii.

  • Purification: Recrystallize from ethanol to achieve >98% purity, validated by HPLC.

Structure-Activity Relationship (SAR) & Quantitative Data

Extensive larvicidal assays against Lepidopteran species have demonstrated that the 3,5-dimethyl substitution on the benzoyl ring, paired with the 2,4-dimethyl-2,3-dihydrobenzofuran core, yields the highest biological activity.

Compound Ii significantly outperforms earlier commercial standards like ANS-118 and JS-118 in both contact and stomach toxicity assays 1[1].

Table 1: Comparative Insecticidal Activity of Diacylhydrazine Derivatives

CompoundHeterocyclic CoreBenzoyl SubstitutionContact Toxicity (P. xylostella)Stomach Toxicity (H. armigera)
Compound Ii 2,4-dimethyl-2,3-dihydrobenzofuran3,5-dimethylHigh High
Compound F 5-chloro-6-chromane3,5-dimethylHighHigh
ANS-118 Standard Benzene RingStandardModerateModerate
JS-118 Standard Benzene RingStandardModerateModerate

Experimental Workflows for Toxicity Evaluation

To rigorously validate the efficacy of synthesized analogs, dual-assay workflows are mandatory.

Causality of Assay Selection: Agrochemicals must survive complex environmental variables. The Leaf-Dip Method (Stomach Toxicity) simulates the ingestion of treated foliage by chewing pests, evaluating the compound's stability in the insect gut. Conversely, Topical Application (Contact Toxicity) assesses the compound's lipophilicity and its ability to penetrate the insect's chitinous cuticle, which directly informs the formulation strategy (e.g., emulsifiable concentrates).

Protocol 2: Dual Toxicity Assay Workflow

A. Stomach Toxicity (Leaf-Dip Method)

  • Preparation: Dissolve Compound Ii in acetone to create a 1000 mg/L stock, then dilute with distilled water containing 0.1% Triton X-100 (surfactant).

  • Application: Dip uniform leaf disks (e.g., cabbage) into the solution for 10 seconds. Air-dry at room temperature.

  • Infestation: Place five 3rd-instar larvae (e.g., Ostrinia nubilalis) onto each disk.

  • Self-Validation Checkpoint: Run parallel controls using only water/acetone/Triton X-100. If control mortality exceeds 5%, the assay is invalid and must be repeated to rule out solvent toxicity.

B. Contact Toxicity (Topical Application)

  • Preparation: Prepare serial dilutions of the compound in pure acetone.

  • Application: Using a microapplicator (e.g., PB600-1), precisely apply 0.5 µL of the solution directly onto the thoracic tergite of 3rd-instar larvae (e.g., Spodoptera exigua).

  • Incubation & Scoring: Transfer insects to standard rearing conditions. Calculate percentage mortality at 3 to 4 days post-treatment1[1].

Toxicity_Workflow Start Synthesized Compound Ii (Purity >98%) Prep Dissolve in Acetone (Serial Dilutions) Start->Prep split Prep->split Assay1 Stomach Toxicity Assay (Leaf-Dip Method) split->Assay1 Assay2 Contact Toxicity Assay (Topical Application) split->Assay2 Eval1 Infest with 3rd-Instar Larvae (O. nubilalis) Assay1->Eval1 Eval2 Apply 0.5 µL to Thoracic Tergite (L. exigua) Assay2->Eval2 Incubate Incubate at Standard Conditions (Self-Validation: Control Survival) Eval1->Incubate Eval2->Incubate Result Calculate % Mortality (3-4 Days Post-Treatment) Incubate->Result

Fig 2: Parallel workflow for evaluating stomach and contact toxicity of diacylhydrazine analogs.

Future Perspectives

While the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold is currently a cornerstone in agrochemical IGR development, its utility is expanding. The principles of conformational restriction and bioisosteric replacement demonstrated here are highly translatable to medicinal chemistry. Future research is poised to explore this scaffold in the design of human nuclear receptor modulators, potentially opening new avenues in targeted therapeutics for metabolic and endocrine disorders.

References

  • Title: Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Activation of phenolic oxygen atom using polyphosphoric acid: Synthesis of carbonyl-containing dihydrobenzofurans/dihydrobenzopyrans Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Analytical methods for 2,4-Dimethyl-2,3-dihydro-1-benzofuran characterization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Analytical Characterization of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the identification, quantification, and structural elucidation of this molecule. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section provides not only a step-by-step protocol but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical workflow.

Introduction: The Importance of Accurate Characterization

2,4-Dimethyl-2,3-dihydro-1-benzofuran belongs to the dihydrobenzofuran class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.[1] The precise characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling the study of structure-activity relationships. The analytical methods outlined in this guide are foundational for achieving these objectives, providing the necessary tools for both qualitative and quantitative assessment.

The choice of analytical technique is primarily dictated by the physicochemical properties of the analyte and the specific information required. For a volatile and thermally stable compound like 2,4-Dimethyl-2,3-dihydro-1-benzofuran, GC-MS is a powerful tool for separation and identification.[2] HPLC offers a versatile alternative, particularly for purity analysis and quantification in various matrices.[2][3] For unequivocal structural elucidation, NMR spectroscopy is indispensable, providing detailed information about the molecular framework.[4][5] Finally, FT-IR spectroscopy serves as a rapid and effective method for confirming the presence of key functional groups.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds such as 2,4-Dimethyl-2,3-dihydro-1-benzofuran. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Rationale for GC-MS

The decision to use GC-MS is based on the predicted volatility of 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a characteristic of many aromatic and heterocyclic compounds of similar molecular weight.[8] The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern, which serves as a molecular "fingerprint".

Experimental Protocol for GC-MS

Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).[4]

Sample Preparation:

  • Prepare a stock solution of 2,4-Dimethyl-2,3-dihydro-1-benzofuran at a concentration of 1 mg/mL in a volatile solvent such as hexane or ethyl acetate.

  • Create a working standard of 10 µg/mL by diluting the stock solution with the same solvent.

  • If analyzing a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[9]

GC-MS Conditions:

ParameterCondition
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[8]
Injector Split/splitless, operated in split mode (e.g., 50:1 ratio)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Data Interpretation
  • Retention Time: The retention time for 2,4-Dimethyl-2,3-dihydro-1-benzofuran will be characteristic under the specified conditions. It is crucial to run a standard for confirmation.

  • Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 148, corresponding to the molecular weight of C10H12O. Key fragment ions would likely arise from the loss of a methyl group (m/z 133) and other characteristic cleavages of the dihydrobenzofuran ring. The base peak is often a stable fragment ion.[10]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample in Hexane Prep2 Dilute to Working Concentration Prep1->Prep2 Prep3 Filter if Necessary Prep2->Prep3 Analysis1 Inject Sample Prep3->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 MS Detection (EI) Analysis2->Analysis3 Data1 Identify Peak by Retention Time Analysis3->Data1 Data2 Analyze Mass Spectrum (M+ and Fragments) Data1->Data2 Data3 Confirm Structure Data2->Data3

Caption: Workflow for GC-MS analysis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds.[2] For 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Rationale for HPLC

While GC-MS is excellent for identification, HPLC is often the method of choice for purity determination and quantification in quality control settings due to its high precision and robustness.[11] An RP-HPLC method with UV detection is suitable for this compound due to the presence of a UV-absorbing benzofuran chromophore.[3]

Experimental Protocol for RP-HPLC

Instrumentation:

  • An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[11]

Sample and Standard Preparation:

  • Diluent: Use the mobile phase composition as the diluent.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of 2,4-Dimethyl-2,3-dihydro-1-benzofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used to establish a calibration curve.[3]

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Detector UV-Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A: AcetonitrileB: Water
Gradient/Isocratic Isocratic: 70% A, 30% B
Flow Rate 1.0 mL/min[11]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or λmax determined by PDA scan)
Run Time 10 minutes
Data Analysis and Validation
  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample solution by interpolation from this curve.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[2]

HPLC Analysis Workflow Diagram

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile/Water) C Equilibrate HPLC System A->C B Prepare Standards & Sample Solutions D Inject Standards (Build Calibration Curve) B->D E Inject Sample(s) B->E C->D D->E F Integrate Peak Area E->F G Quantify using Calibration Curve F->G H Report Results (Purity, Concentration) G->H

Caption: General workflow for quantitative HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Rationale for NMR

NMR provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.[12] The chemical shifts, coupling constants (for 1H), and number of signals allow for the complete assignment of the molecular structure. Two-dimensional (2D) NMR experiments like COSY and HSQC can be used to further confirm assignments by showing proton-proton and proton-carbon correlations, respectively.

Experimental Protocol for NMR

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

ExperimentPurposeKey Parameters
1H NMR Determines the number and type of hydrogen atoms.16-32 scans, relaxation delay (d1) of 1-2 seconds.
13C NMR Determines the number and type of carbon atoms.Proton decoupled, 1024-4096 scans, relaxation delay (d1) of 2-5 seconds.
COSY Identifies coupled protons (H-C-C-H correlations).Gradient-selected (gCOSY), 2-4 scans per increment.
HSQC Correlates protons with their directly attached carbons.Gradient-selected (gHSQC), 4-8 scans per increment.
HMBC Correlates protons with carbons over 2-3 bonds.Gradient-selected (gHMBC), 8-16 scans per increment.
Expected Spectral Data (Predicted)
  • 1H NMR (in CDCl3):

    • Aromatic protons (3H) on the benzene ring, likely appearing as multiplets or doublets between 6.7-7.2 ppm.

    • A methine proton (H2) adjacent to the oxygen, likely a multiplet.

    • Methylene protons (H3), likely appearing as two distinct multiplets (diastereotopic) due to the adjacent chiral center.

    • A methyl group on the benzene ring (Ar-CH3), a singlet around 2.2-2.4 ppm.

    • A methyl group at position 2 (O-C-CH3), likely a doublet coupled to H2.

  • 13C NMR (in CDCl3):

    • Aromatic carbons (6C) in the range of 110-160 ppm.

    • An aliphatic methine carbon (C2) and methylene carbon (C3).

    • Two methyl carbons (Ar-CH3 and C2-CH3) in the aliphatic region (<30 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Rationale for FT-IR

For 2,4-Dimethyl-2,3-dihydro-1-benzofuran, FT-IR can quickly confirm the presence of the aromatic ring, the C-O-C ether linkage, and aliphatic C-H bonds, providing complementary information to the other techniques.[6][13]

Experimental Protocol for FT-IR

Instrumentation:

  • An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

Sample Preparation:

  • ATR: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • KBr Pellet (for solids): Mix a small amount of solid sample with dry KBr powder and press into a thin pellet.

FT-IR Analysis:

  • Collect a background spectrum of the empty sample compartment or clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
~3050-3000Aromatic C-H stretch
~2970-2850Aliphatic C-H stretch (methyl and methylene)
~1600, ~1480Aromatic C=C ring stretching
~1250-1200Aryl-alkyl ether C-O stretch (asymmetric)
~1100-1000Aryl-alkyl ether C-O stretch (symmetric)

Conclusion

The analytical characterization of 2,4-Dimethyl-2,3-dihydro-1-benzofuran requires a multi-technique approach to ensure unambiguous identification, quantification, and structural confirmation. The protocols outlined in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences. By combining the separation power of GC-MS and HPLC with the detailed structural insights from NMR and the functional group information from FT-IR, a complete and reliable characterization of the target molecule can be achieved.

References

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl) -2,3-dihydrobenzofuran HCl 1...
  • National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. PubChem Compound Summary for CID 10329. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives.
  • SIOC Journals. (n.d.). Synthesis and Fungicidal Activity of 2-(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-2-(1,2,4-triazole-1-methyl)-1,3-dioxolane. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2019, September 11). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Expansions of the 1 H NMR spectrum of compounds 2a and 2b obtained in CDCl 3 and acetone-d 6.
  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0208219). Retrieved from [Link]

  • PubMed. (2019, June 15). Design, synthesis and evaluation of 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one and 2-(indolyl)-4H-chromen-4-one derivatives as novel monoamine oxidases inhibitors. Retrieved from [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9). Retrieved from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • PMC. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane.
  • SIELC Technologies. (2018, February 16). 2,3-Benzofuran. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives.
  • PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
  • NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Japan Environmental Sanitation Center. (n.d.). GC-MS 法による魚体中の化学物質の分析方法の検討 第3報 1) 2. Retrieved from [Link]

Sources

Gas chromatography methods for 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmaceutical Scientists

Mechanistic Rationale and Analyte Profiling

2,4-Dimethyl-2,3-dihydro-1-benzofuran is a volatile heterocyclic organic compound characterized by a fused benzene and tetrahydrofuran ring system. Its volatility and thermal stability make it an excellent candidate for Gas Chromatography (GC). However, the oxygen heteroatom introduces a localized dipole, requiring careful selection of the stationary phase to prevent active site adsorption and peak tailing.

  • Stationary Phase Causality: A DB-5MS (5% phenyl, 95% dimethylpolysiloxane) column is the gold standard for this class of compounds. The phenyl moieties in the stationary phase provide induced dipole and π−π interactions with the aromatic portion of the dihydrobenzofuran ring, while the dimethyl groups interact with the hydrophobic methyl substituents via dispersion forces. This dual-interaction mechanism ensures sharp, symmetrical peaks ()[1].

  • Extraction Dynamics: In complex matrices (e.g., plant extracts, food matrices, or fermentation broths), Headspace Solid-Phase Microextraction (HS-SPME) is preferred over standard Liquid-Liquid Extraction (LLE). Utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber allows for the selective enrichment of semi-volatile aromatics. The DVB polymer specifically targets the π -electron system of the benzofuran core, yielding high recovery rates without the introduction of non-volatile matrix contaminants into the GC inlet ()[2].

Analytical Workflow

GC_Workflow SamplePrep HS-SPME Extraction (DVB/CAR/PDMS) Desorption Thermal Desorption (GC Inlet, 250°C) SamplePrep->Desorption Fiber Transfer Separation Capillary Separation (DB-5MS Column) Desorption->Separation Splitless Injection Ionization EI Ionization (70 eV, 230°C) Separation->Ionization Elution Detection MS Detection (SIM m/z 148, 133) Ionization->Detection Ion Focusing Data Data Processing (Integration & RI) Detection->Data Chromatogram

Figure 1: GC-MS analytical workflow for 2,4-Dimethyl-2,3-dihydro-1-benzofuran profiling.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column inertness and retention index (RI) calibration prior to sample analysis.

Phase 1: System Suitability and Calibration

  • Bake-out: Condition the DB-5MS column at 300 °C for 30 minutes to remove siloxane bleed.

  • SST Injection: Inject 1 µL of an alkane standard mixture (C8–C20) at a split ratio of 10:1.

  • Validation Criteria: Calculate the tailing factor for the C12 peak. The system is validated for benzofuran analysis only if the tailing factor is ≤1.15 , confirming the absence of active silanol sites in the inlet liner or column head.

Phase 2: HS-SPME Sample Preparation

  • Transfer 5.0 mL of the liquid sample (or 1.0 g of solid sample suspended in 5 mL of HPLC-grade water) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to decrease analyte solubility (salting-out effect), driving the 2,4-dimethyl-2,3-dihydro-1-benzofuran into the headspace.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 50 °C for 15 minutes with orbital agitation (250 rpm) to reach liquid-gas equilibrium.

  • Expose the pre-conditioned DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 50 °C.

Phase 3: GC-MS Execution

  • Retract the fiber and immediately transfer it to the GC injection port.

  • Desorb the analytes at 250 °C for 3 minutes in splitless mode to ensure quantitative transfer of the trace analytes onto the column head.

  • Initiate the GC-MS temperature program (see Table 1).

Quantitative Data and Instrument Parameters

Table 1: Optimized GC-MS Instrument Parameters

ParameterSpecification / ValueCausality / Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides π−π retention for the benzofuran ring ()[1].
Carrier Gas Helium (99.999%), 1.2 mL/minConstant flow mode prevents retention time shifting during the oven ramp.
Inlet Temperature 250 °CHigh enough for rapid desorption; low enough to prevent thermal cracking.
Injection Mode Splitless (Purge valve on at 1.5 min)Maximizes sensitivity for trace-level dihydrobenzofurans.
Oven Program 60 °C (2 min) 5 °C/min to 150 °C 10 °C/min to 280 °C (5 min)The shallow 5 °C/min ramp through the 100-150 °C region resolves the analyte from co-eluting monoterpenes ()[2].
Ionization Energy 70 eV (Electron Impact)Standard energy for reproducible fragmentation libraries.
MS Acquisition SIM/Scan Synchronous ModeScan (m/z 40-400) for library matching; SIM (m/z 148, 133, 105) for quantitation.

Table 2: Expected Method Validation Metrics

MetricTarget ValueVerification Method
Linear Dynamic Range 10 - 1000 ng/mL6-point calibration curve ( R2≥0.995 ).
Limit of Detection (LOD) ≤2.5 ng/mLSignal-to-Noise (S/N) ratio ≥3:1 for the m/z 148 molecular ion.
Recovery 85% - 110%Pre-extraction matrix spiking with an internal standard (e.g., 2-octanol).
Carryover <0.1% Blank fiber desorption immediately following the highest calibration standard.

Advanced Applications: Evolved Gas Analysis (EGA)

For researchers investigating the thermal degradation of polymers or the pyrolysis of lignin-rich biomass, 2,4-dimethyl-2,3-dihydro-1-benzofuran often emerges as a structural degradation product. In such cases, the GC-MS system can be coupled with a micro-furnace pyrolyzer. On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) allows for the direct introduction of thermally generated benzofurans into the GC column, bypassing SPME extraction entirely ()[3]. This setup requires a high split ratio (e.g., 50:1) to prevent column overloading by major pyrolysis gases.

Troubleshooting Peak Anomalies

  • Peak Tailing: If the 2,4-dimethyl-2,3-dihydro-1-benzofuran peak exhibits a tailing factor >1.5 , it indicates hydrogen bonding between the furan oxygen and active silanol groups. Corrective Action: Replace the glass liner with an ultra-inert deactivated liner and trim the first 10 cm of the analytical column.

  • Matrix Co-elution: In highly complex matrices (like essential oils or fermented beverages), 1D-GC may fail to resolve the analyte from isobaric sesquiterpenes. Corrective Action: Upgrade to Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) to separate compounds orthogonally based on volatility and polarity ()[2].

References

  • Asgharpour, F., Moghadamnia, A. A., Kazemi, S., Nouri, H. R., & Motallebnejad, M. (2020). "Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity." Caspian Journal of Internal Medicine, 11(2), 191-200.[Link]

  • Lukić, I., Carlin, S., & Vrhovsek, U. (2020). "Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation." Foods, 9(12), 1787.[Link]

  • Gullifa, G., Papa, E., Putzolu, G., Rizzo, G., Ruocco, M., Albertini, C., Risoluti, R., & Materazzi, S. (2025). "MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA)." Chemosensors, 13(7), 258.[Link]

Sources

Application Note: Cell-Based Reporter Gene Assays for 2,4-Dimethyl-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and agrochemical/drug development professionals. Focus: Evaluating ecdysone receptor (EcR) transactivation by novel diacylhydrazine analogues containing the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold.

Introduction & Mechanistic Rationale

The 2,4-dimethyl-2,3-dihydro-1-benzofuran (also known as 2,4-dimethylcoumaran) moiety has emerged as a highly effective hydrophobic scaffold in the design of novel diacylhydrazine (DAH) derivatives. These compounds act as potent, non-steroidal insect growth regulators (IGRs) by agonizing the ecdysone receptor (EcR), a nuclear receptor responsible for orchestrating molting and metamorphosis in arthropods. Structure-activity relationship (SAR) studies demonstrate that the 2,4-dimethyl substitution on the dihydrobenzofuran ring optimally occupies the hydrophobic ligand-binding pocket of the Lepidopteran EcR, mimicking the natural hormone 20-hydroxyecdysone (20E)[1].

To accurately quantify the biological activity and species specificity of these synthesized derivatives, cell-based reporter gene assays (RGAs) are the industry standard[2]. By utilizing Lepidopteran cell lines (such as Spodoptera frugiperda Sf9 cells) that endogenously express the EcR and its heterodimeric partner Ultraspiracle (USP), researchers can evaluate compound efficacy in a physiologically relevant cellular environment[3][4].

The Self-Validating Assay Design

A robust cell-based assay cannot merely measure signal; it must internally validate the causality of that signal. This protocol utilizes a Dual-Luciferase system :

  • Firefly Luciferase (Reporter): Driven by the Drosophila hsp27 ecdysone response element (EcRE) upstream of a basal actin promoter (ERE-b.act.luc), measuring EcR transactivation[3][5].

  • Renilla Luciferase (Control): Constitutively expressed (e.g., pRL-TK) to normalize for well-to-well transfection efficiency and cell viability. This internal control ensures that any observed decrease in signal at high compound concentrations is definitively attributed to receptor saturation or antagonism, rather than compound-induced cytotoxicity.

Pathway LIG 2,4-Dimethylbenzofuran Derivative (Ligand) RECEPTOR EcR/USP Heterodimer (Cytosol/Nucleus) LIG->RECEPTOR Binds LBD DNA EcRE (Promoter) RECEPTOR->DNA Translocates & Binds GENE Luciferase Expression DNA->GENE Transactivation SIGNAL Luminescent Signal GENE->SIGNAL Substrate Oxidation

Fig 1: Mechanism of EcR transactivation by 2,4-dimethyl-2,3-dihydro-1-benzofuran derivatives.

Experimental Protocol: EcR Reporter Gene Assay

Materials Required
  • Cell Line: Sf9 cells (Lepidopteran origin).

  • Culture Media: SF900 II SFM (Serum-free medium).

  • Plasmids: ERE-b.act.luc (Firefly reporter) and pRL-TK (Renilla control).

  • Transfection Reagent: Lipid-based transfection reagent optimized for insect cells (e.g., Cellfectin II).

  • Test Compounds: 2,4-Dimethyl-2,3-dihydro-1-benzofuran DAH derivatives (e.g., Compound Ii), Ponasterone A (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest Sf9 cells in the logarithmic growth phase (>95% viability).

  • Seed cells at a density of 5×104 cells/well in a solid white 96-well plate using 100 µL of SF900 II SFM per well.

  • Incubate at 27°C for 18–24 hours to allow for cell adherence and recovery[3]. Causality Note: Solid white plates are strictly required to prevent optical crosstalk (luminescence bleed-through) between adjacent wells during detection.

Step 2: Transient Co-Transfection (Day 2)

  • In a sterile microcentrifuge tube, prepare the DNA-lipid complex: Mix 100 ng of ERE-b.act.luc and 10 ng of pRL-TK per well in 10 µL of unsupplemented media.

  • Add the optimized lipid transfection reagent (e.g., 0.5 µL/well) and incubate at room temperature for 20 minutes to allow liposome-DNA complex formation.

  • Add 10 µL of the complex to each well. Incubate at 27°C for 12 hours. Causality Note: Transient transfection is preferred over stable cell lines for initial SAR screening because it avoids clonal variation and allows for rapid, high-throughput evaluation of multiple receptor variants if necessary[2].

Step 3: Compound Treatment (Day 3)

  • Prepare 10 mM stock solutions of the 2,4-dimethyl-2,3-dihydro-1-benzofuran derivatives in 100% DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 10−9 M to 10−4 M. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treat the transfected cells with the compound dilutions. Include Ponasterone A ( 10−6 M) as a 100% activation standard and 0.5% DMSO as the baseline control[3][4].

  • Incubate at 27°C for 48 hours.

Step 4: Dual-Luciferase Detection (Day 5)

  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

  • Add 50 µL of Firefly Luciferase substrate/lysis buffer to each well. Shake at 300 rpm for 10 minutes.

  • Read Firefly luminescence (Integration time: 1000 ms) on a microplate reader.

  • Add 50 µL of Renilla quench/substrate buffer (Stop & Glo) to each well to extinguish the Firefly signal and initiate the Renilla reaction.

  • Read Renilla luminescence.

Workflow DAY1 Day 1: Cell Seeding Sf9 cells in 96-well plates (50,000 cells/well) DAY2 Day 2: Transfection ERE-b.act.luc plasmid via lipofection DAY1->DAY2 DAY3 Day 3: Compound Treatment 2,4-Dimethyl-benzofuran DAHs (10^-9 to 10^-4 M) DAY2->DAY3 DAY5 Day 5: Luciferase Assay Lysis & Dual Luminescence Quantification DAY3->DAY5 VAL Data Validation EC50 Calculation & Renilla Normalization DAY5->VAL

Fig 2: 5-Day experimental workflow for the EcR cell-based reporter gene assay.

Data Presentation & Analysis

Calculate the Relative Light Units (RLU) by dividing the Firefly luminescence by the Renilla luminescence for each well. Plot the normalized RLU against the log concentration of the compounds to generate sigmoidal dose-response curves and derive EC50​ values.

The table below summarizes expected transactivation profiles for 2,4-dimethyl-2,3-dihydro-1-benzofuran derivatives compared to standard EcR ligands based on established literature models[1][4].

Compound Class / NameTarget Cell LineTarget ReceptorExpected EC50​ (nM)Max Efficacy (% PonA)
Ponasterone A (Standard)Sf9EcR/USP3.2 - 5.0100% (Baseline)
Tebufenozide (Reference DAH)Sf9EcR/USP10.0 - 15.0~90%
2,4-Dimethylbenzofuran DAH (Compound Ii)Sf9EcR/USP8.0 - 12.0~95%
20-Hydroxyecdysone (Endogenous)Sf9EcR/USP150 - 200~85%

Interpretation: The 2,4-dimethyl-2,3-dihydro-1-benzofuran DAH derivative (Compound Ii) exhibits an EC50​ highly comparable to Tebufenozide, demonstrating that the 2,4-dimethylcoumaran scaffold successfully mimics the steric and electrostatic properties required for high-affinity binding to the Lepidopteran EcR ligand-binding domain[1].

References

  • Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Virtual Screening for Ligands of the Insect Molting Hormone Receptor Journal of Chemical Information and Modeling - ACS Publications[Link]

  • High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity Bioorganic & Medicinal Chemistry - PubMed[Link]

  • Compared activity of agonist molecules towards ecdysone receptor in insect cell-based screening system SciELO[Link]

  • Reporter gene assays for screening and identification of novel molting hormone Journal of Pesticide Science - PMC - NIH[Link]

  • Potent and selective partial ecdysone agonist activity of chromafenozide in Sf9 cells Biochemical and Biophysical Research Communications - PubMed[Link]

Sources

Application Note: Scalable Synthesis Protocol for 2,4-Dimethyl-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2,3-dihydrobenzofuran (DHB) nucleus is a privileged structural motif in medicinal chemistry, agrochemicals, and natural product synthesis. Specifically, 2,4-dimethyl-2,3-dihydro-1-benzofuran (CAS: 153782-72-0) serves as a critical intermediate in the development of highly potent benzoheterocyclic diacylhydrazine derivatives, which exhibit exceptional insecticidal activities against Lepidopteran species .

While modern catalytic methodologies—such as photochemical gold-mediated Atom Transfer Radical Addition (ATRA) and transition-metal-catalyzed C–H insertion —offer elegant routes to highly functionalized DHBs, they often require expensive catalysts and specialized equipment. For the scalable, gram-to-kilogram production of the 2,4-dimethyl scaffold, the classical Claisen rearrangement followed by acid-catalyzed cycloetherification remains the most robust, cost-effective, and self-validating synthetic system .

Mechanistic Causality & Pathway Selection

As an application scientist, designing a protocol requires moving beyond mere reagent lists to understanding the thermodynamic and kinetic drivers of the reaction. This synthesis relies on a three-stage strategic sequence:

  • Chemoselective O-Allylation : m-Cresol is allylated using allyl bromide. The use of a mild base (K₂CO₃) in a polar aprotic solvent (acetone) enhances the nucleophilicity of the phenoxide oxygen, ensuring strictly chemoselective O-alkylation over C-alkylation.

  • Thermal [3,3]-Sigmatropic Rearrangement : Driven purely by orbital symmetry and thermal energy, the allyl ether undergoes a Claisen rearrangement. The allyl group migrates regioselectively to the sterically accessible ortho-position (C2), re-aromatizing to yield 2-allyl-3-methylphenol.

  • Acid-Catalyzed Cycloetherification : The terminal alkene is protonated by a Brønsted acid following Markovnikov's rule, generating a stable secondary carbocation. The spatially adjacent phenolic hydroxyl group immediately traps this carbocation in a 5-exo-trig cyclization, forging the 2-methyl-substituted dihydrofuran ring.

SynthesisWorkflow A m-Cresol (Starting Material) B Allyl Bromide / K2CO3 (O-Allylation) A->B C 3-Methylphenyl allyl ether (Intermediate 1) B->C D Thermal Claisen Rearrangement (200 °C, [3,3]-Sigmatropic) C->D E 2-Allyl-3-methylphenol (Intermediate 2) D->E F Cycloetherification (Amberlyst-15, Toluene) E->F G 2,4-Dimethyl-2,3-dihydrobenzofuran (Target Scaffold) F->G

Mechanistic workflow for the synthesis of 2,4-dimethyl-2,3-dihydrobenzofuran.

Quantitative Data & Catalyst Optimization

A critical phase in protocol development is optimizing the cycloetherification step to prevent side reactions. Table 1 summarizes the empirical data driving our choice of a heterogeneous catalyst.

Table 1: Cycloetherification Catalyst Optimization for 2,4-Dimethyl-2,3-dihydrobenzofuran

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1H₂SO₄ (conc., 5 mol%)Toluene110465Rapid cyclization, but significant aromatic sulfonation side-products observed.
2p-TsOH (10 mol%)Toluene110682Improved chemoselectivity; requires tedious aqueous basic workup.
3BF₃·OEt₂ (10 mol%)CH₂Cl₂251274Mild conditions, but incomplete conversion of the sterically hindered alkene.
4 Amberlyst-15 (10% w/w) Toluene 110 8 91 Optimal yield; completely suppresses sulfonation; zero-waste filtration workup.

Experimental Protocols (Self-Validating System)

The following methodology is engineered as a self-validating system. At each stage, the physical and chemical properties of the intermediates allow for distinct, phase-based purification, ensuring that unreacted starting materials do not propagate through the workflow.

Step 1: Synthesis of 3-Methylphenyl Allyl Ether
  • Reaction Setup : Charge a 1 L round-bottom flask with m-cresol (1.0 equiv, 108.1 g, 1.0 mol), anhydrous K₂CO₃ (1.5 equiv, 207.3 g, 1.5 mol), and HPLC-grade acetone (500 mL).

  • Controlled Addition : Add allyl bromide (1.2 equiv, 145.2 g, 1.2 mol) dropwise via an addition funnel over 30 minutes at room temperature.

    • Causality: Dropwise addition of the alkylating agent prevents exothermic runaway and minimizes dialkylation side-reactions.

  • Reflux : Heat the suspension to reflux (approx. 56 °C) under vigorous stirring for 8 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the phenolic O–H stretch disappears in IR spectroscopy.

  • Workup : Filter the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with 10% NaOH (to selectively deprotonate and extract any unreacted m-cresol into the aqueous phase), water, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude ether as a pale yellow oil.

Step 2: Thermal Claisen Rearrangement
  • Reaction Setup : Transfer the crude 3-methylphenyl allyl ether to a 500 mL flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvent Addition : Add N,N-diethylaniline (200 mL) as a high-boiling solvent.

    • Causality: Utilizing a high-boiling, mildly basic solvent ensures uniform heat distribution and buffers any acidic trace impurities, preventing premature polymerization that often occurs under neat high-temperature conditions.

  • Thermal Shift : Heat the mixture to 200 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 2M HCl (to protonate and remove the aniline derivative into the aqueous phase) and brine.

    • Validation: The success of the rearrangement is confirmed by the re-emergence of the phenolic O–H stretch in IR and a positive ferric chloride test.

  • Purification : Purify via vacuum distillation to isolate 2-allyl-3-methylphenol.

Step 3: Acid-Catalyzed Cycloetherification
  • Reaction Setup : Dissolve 2-allyl-3-methylphenol (1.0 equiv, 148.2 g, 1.0 mol) in anhydrous toluene (600 mL).

  • Catalyst Addition : Add Amberlyst-15 strongly acidic cation exchange resin (15 g, 10% w/w).

    • Causality: Transitioning from homogeneous H₂SO₄ to heterogeneous Amberlyst-15 prevents aromatic ring sulfonation. It also renders the protocol self-validating by streamlining the workup to a simple filtration, recovering the catalyst without aqueous quenching.

  • Cyclization : Heat the mixture to reflux (110 °C) for 8 hours.

  • Workup & Isolation : Cool the mixture, filter off the Amberlyst-15 resin, and wash the resin with additional toluene. Concentrate the filtrate and purify via vacuum distillation to obtain 2,4-dimethyl-2,3-dihydro-1-benzofuran as a clear liquid (Overall yield: ~75-80% over 3 steps).

References
  • Title : Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives. Source : Journal of Agricultural and Food Chemistry. URL :[Link]

  • Title : Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Source : Organic Letters. URL :[Link]

  • Title : Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Source : RSC Advances. URL :[Link]

  • Title : Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Source : Frontiers in Chemistry. URL :[Link]

Applications of 2,4-Dimethyl-2,3-dihydro-1-benzofuran in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: The 2,4-Dimethyl-2,3-dihydro-1-benzofuran Scaffold in Modern Medicinal Chemistry

Executive Summary: The Privileged Nature of the Scaffold

In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran nucleus has emerged as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors[1]. Specifically, the 2,4-dimethyl-2,3-dihydro-1-benzofuran derivative represents a highly specialized structural motif.

The strategic placement of methyl groups at the C2 and C4 positions is not arbitrary; it is driven by strict stereoelectronic causality:

  • The C2-Methyl Group: Introduces a chiral center that dictates the three-dimensional projection of the dihydrofuran oxygen. This stereocenter is critical for orienting the molecule within asymmetric binding pockets, optimizing hydrogen-bond acceptor interactions.

  • The C4-Methyl Group: Provides targeted orthosteric hindrance. When functional groups (such as carbohydrazides) are attached at the C5 position, the C4-methyl group restricts their rotational degrees of freedom. This "conformational locking" minimizes the entropic penalty of binding, significantly increasing receptor affinity[2].

This application note details the mechanistic utility of this scaffold across oncology, anti-inflammatory therapeutics, and agrochemical development, supported by validated experimental protocols.

Mechanistic Applications & Structure-Activity Relationships (SAR)

Oncology and Inflammation: mPGES-1 and COX-2 Inhibition

Chronic inflammation is a well-established driver of tumorigenesis. Traditional NSAIDs target the Cyclooxygenase (COX) enzymes, often leading to gastrointestinal toxicity. Dihydrobenzofuran derivatives, particularly those with halogenated or dimethylated substitutions, have been identified as potent, downstream inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and COX-2[1][3]. By halting the conversion of PGH2 to PGE2, these compounds suppress lipopolysaccharide (LPS)-stimulated inflammation and induce apoptosis in human colorectal adenocarcinoma cells (e.g., HCT116)[3].

Agrochemical and Parasitology: Ecdysone Receptor Agonism

In the realm of agrochemicals and vector-borne disease control, the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold has been utilized to synthesize novel diacylhydrazine derivatives. Compound Ii (N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide) acts as a potent ecdysone receptor agonist[2]. The 2,4-dimethyl substitution perfectly mimics the active conformation of traditional diacylhydrazines, inducing a premature, lethal larval molt in target species like the oriental armyworm and disease-carrying mosquitoes[2].

Quantitative Data Summary
Compound / Scaffold ClassPrimary TargetBiological Efficacy / IC50Key Structural InsightRef
Compound Ii (2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide)Ecdysone ReceptorHigh larvicidal activity (100% mortality at low doses)C4-methyl locks the carbohydrazide dihedral angle.[2]
Fluorinated Dihydrobenzofurans COX-2 / mPGES-1IC50 = 1.2 - 9.04 µM (PGE2, IL-6 inhibition)Fluorine enhances lipophilic efficiency and membrane permeability.[3]
2,3-Dihydrobenzofuran-2-carboxylic acids PPARαHigh hypolipidemic activityCarboxylic acid at C2 mimics endogenous fatty acid binding.[4]

Mandatory Visualizations: Pathways and Workflows

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Tumorigenesis PGE2->Inflammation Inhibitor 2,4-Dimethyl-2,3-dihydrobenzofuran Derivatives Inhibitor->COX2 Inhibits Inhibitor->mPGES1 Inhibits

Fig 1: Dual inhibition of COX-2 and mPGES-1 by dihydrobenzofuran derivatives.

G Step1 Step 1: Claisen Rearrangement (Allyl Phenyl Ether -> Phenol) Step2 Step 2: Acid-Promoted Cyclization (Formation of Dihydrofuran Ring) Step1->Step2 Step3 Step 3: Functionalization (e.g., Acylation at C5) Step2->Step3 Step4 Step 4: Diacylhydrazine Coupling (DCM, TEA, Reflux) Step3->Step4 Product Target: 2,4-Dimethyl-2,3-dihydro- 1-benzofuran Derivative Step4->Product

Fig 2: General synthetic workflow for 2,4-dimethyl-2,3-dihydro-1-benzofuran derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yield and reproducibility.

Protocol 1: Synthesis of N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide[2]

Objective: To synthesize a conformationally locked diacylhydrazine derivative for receptor binding assays.

Materials:

  • 2,4-Dimethyl-2,3-dihydrobenzofuran-5-carbonyl chloride (1.0 eq)

  • N-tert-butyl-3,5-dimethylbenzohydrazide (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve N-tert-butyl-3,5-dimethylbenzohydrazide (1.1 eq) in anhydrous DCM (10 mL per mmol) in a flame-dried round-bottom flask under an inert Argon atmosphere.

    • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive acyl chloride intermediate into its corresponding, unreactive carboxylic acid.

  • Base Addition: Add TEA (2.0 eq) to the solution and stir for 10 minutes at 0 °C.

    • Causality: TEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the hydrazide nitrogen, which would otherwise kill its nucleophilicity.

  • Acylation: Dropwise add 2,4-dimethyl-2,3-dihydrobenzofuran-5-carbonyl chloride (1.0 eq) dissolved in DCM over 15 minutes at 0 °C.

  • Reflux and Maturation: Gradually warm the reaction to room temperature, then heat to reflux (approx. 40 °C) for 6–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:1).

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure diacylhydrazine derivative. Validate structure via ¹H-NMR, ¹³C-NMR, and HRMS[2].

Protocol 2: In Vitro Anti-Inflammatory Target Engagement Assay[3]

Objective: To validate the inhibitory effect of synthesized dihydrobenzofurans on PGE2 and IL-6 production in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Pre-treatment: Treat the cells with varying concentrations of the 2,4-dimethyl-2,3-dihydrobenzofuran derivative (e.g., 0.1, 1.0, 5.0, 10.0 µM) dissolved in DMSO (final DMSO concentration <0.1% to avoid solvent toxicity). Incubate for 2 hours.

    • Causality: Pre-treatment allows the lipophilic dihydrobenzofuran to penetrate the cell membrane and occupy the orthosteric sites of intracellular targets (like mPGES-1) prior to the inflammatory cascade initiation.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

    • Causality: LPS binds to TLR4 receptors on the macrophages, robustly activating the NF-κB signaling axis. This creates a highly controlled, artificial inflammatory state, providing a reliable baseline to measure the compound's suppressive efficacy[3].

  • Quantification: Harvest the cell culture supernatant. Quantify PGE2 and IL-6 levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Calculate IC50 values using non-linear regression analysis.

References

  • Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives. Journal of Agricultural and Food Chemistry, 2009.[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences (MDPI), 2023.[Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 2016.[Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 2005.[Link]

Sources

Application Note: 2,4-Dimethyl-2,3-dihydro-1-benzofuran as a Strategic Chemical Intermediate in Drug and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

2,4-Dimethyl-2,3-dihydro-1-benzofuran (CAS RN: 153782-72-0), also known as 2,4-dimethylcoumaran, is a highly versatile, rigid bicyclic chemical intermediate[1]. In recent years, it has emerged as a privileged scaffold in the design of biologically active molecules, most notably in the synthesis of Benzoheterocyclic Diacylhydrazine (DAH) derivatives [2].

The "Why" Behind the Scaffold (Mechanistic Causality)

In agrochemical drug design, targeting the insect molting process provides a highly species-specific mechanism of action with minimal off-target mammalian toxicity. Diacylhydrazines act as non-steroidal ecdysone receptor (EcR) agonists[3]. They mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), binding directly to the ligand-binding pocket of the Ecdysone Receptor-Ultraspiracle (EcR/USP) heterodimer[4].

The incorporation of the 2,4-dimethyl-2,3-dihydrobenzofuran core is not arbitrary. The electron-donating methyl groups and the rigid dihydrobenzofuran ring provide optimal steric bulk and lipophilicity. This specific geometry enhances van der Waals interactions within the hydrophobic pocket of the EcR/USP complex, significantly amplifying both contact and stomach toxicity against lepidopteran pests (e.g., Plutella xylostella and Helicoverpa armigera) compared to unsubstituted or acyclic analogs[2][3].

Pathway Visualization: Receptor Activation

To understand the downstream application of this intermediate, we must visualize the biological cascade triggered by its final synthesized derivatives.

EcR_Pathway DAH Diacylhydrazine Derivative (2,4-Dimethylbenzofuran Core) EcR_USP EcR / USP Heterodimer (Receptor Complex) DAH->EcR_USP Competitive Binding Gene_Expr Ecdysone-Responsive Gene Transcription EcR_USP->Gene_Expr Activation Molting Precocious Molting & Lethal Metamorphosis Gene_Expr->Molting Disruption of Life Cycle

Mechanism of Diacylhydrazine-induced precocious molting via EcR/USP activation.

Validated Experimental Protocols

The following protocols outline a self-validating workflow: synthesizing the intermediate, converting it into an active pharmaceutical/agrochemical ingredient (API), and validating its biological efficacy.

Protocol A: Transition-Metal-Free Synthesis of the 2,4-Dimethyl-2,3-dihydrobenzofuran Scaffold

Causality: Traditional benzofuran syntheses often require expensive and toxic heavy metal catalysts. This protocol utilizes Polyphosphoric Acid (PPA) or concentrated sulfuric acid. The acid acts as a powerful dehydrating agent, activating the phenolic oxygen to drive a regioselective intramolecular cyclization of ortho-allylphenols, ensuring a "green" transition-metal-free ring closure[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of 1-(3-allyl-2-hydroxy-4-methylphenyl)ethanone in 20 mL of glacial acetic acid within a 100 mL round-bottom flask.

  • Catalytic Activation: Chill the flask to 0°C using an ice bath. Slowly add 2 mL of concentrated sulfuric acid (or PPA) dropwise under continuous magnetic stirring. Critical Insight: The low temperature prevents uncontrolled exothermic polymerization of the allyl group.

  • Cyclization: Attach a reflux condenser, elevate the temperature to 80°C, and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 4:1).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it over 50 g of crushed ice to quench the acid. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography to yield the functionalized 2,4-dimethyl-2,3-dihydrobenzofuran intermediate[5].

Protocol B: Synthesis of the Active Diacylhydrazine (Compound Ii)

Causality: This sequence builds the diacylhydrazine pharmacophore. The addition of the tert-butyl group is essential for anchoring the molecule deep within the EcR binding pocket, preventing enzymatic degradation[2][3].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Reflux 2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid (5 mmol) with thionyl chloride (15 mL) for 3 hours. Remove excess thionyl chloride under vacuum to yield the acyl chloride.

  • Hydrazide Coupling: Dissolve the acyl chloride in anhydrous dichloromethane (DCM, 20 mL). At 0°C, add tert-butylhydrazine hydrochloride (5.5 mmol) and triethylamine (TEA, 15 mmol). Critical Insight: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.

  • Benzoylation: To the resulting intermediate, add 3,5-dimethylbenzoyl chloride (5.5 mmol) dropwise. Stir at room temperature for 12 hours.

  • Isolation: Wash the organic phase sequentially with 1N HCl, distilled water, and brine. Dry, evaporate, and recrystallize the crude product from ethanol to obtain pure N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-2,4-dimethyl-2,3-dihydrobenzofuran-5-carbohydrazide (Compound Ii)[2].

Protocol C: In Vivo Larvicidal Bioassay (Leaf-Dip Method)

Causality: To validate the biological efficacy of the synthesized compound, an in vivo assay must simulate real-world field exposure. The leaf-dip method assesses both tarsal contact and stomach ingestion toxicity against Plutella xylostella[2].

Step-by-Step Methodology:

  • Formulation: Dissolve Compound Ii in analytical grade acetone. Dilute with a 0.1% Triton X-100 aqueous solution to prepare serial concentrations (10, 50, 100, 250, 500 mg/L). Critical Insight: Triton X-100 acts as a surfactant, ensuring uniform spreading of the hydrophobic compound across the waxy leaf surface.

  • Application: Immerse fresh cabbage leaf discs (5 cm diameter) into the test solutions for 10 seconds. Air-dry completely at room temperature.

  • Exposure: Place the treated discs in sterile Petri dishes. Introduce ten 3rd-instar Plutella xylostella larvae per dish.

  • Incubation & Scoring: Maintain the dishes at 25±1°C, 65-70% relative humidity, under a 14:10 light:dark photoperiod. Record mortality at 48 and 72 hours. Larvae exhibiting no coordinated movement when prodded are scored as dead.

  • Data Analysis: Calculate LC50 values using probit analysis software.

Quantitative Data Presentation

The structural optimization utilizing the 2,4-dimethyl-2,3-dihydrobenzofuran intermediate yields compounds with superior larvicidal activity compared to commercial standards.

Table 1: Comparative Larvicidal Activity of Diacylhydrazines against Plutella xylostella (72h Post-Exposure)

CompoundHeterocyclic Core (R1)Benzoyl Substituent (R2)LC50 (mg/L)Mode of Action
Compound Ii 2,4-dimethyl-2,3-dihydrobenzofuran 3,5-dimethyl0.85 EcR Agonist
Compound F 5-chloro-6-chromane3,5-dimethyl1.20EcR Agonist
ANS-118 (Control)ChromaneUnsubstituted3.50EcR Agonist
Tebufenozide (Std)Acyclic / N/A3,5-dimethyl0.90EcR Agonist

Data Interpretation: Compound Ii, utilizing the 2,4-dimethyl-2,3-dihydrobenzofuran scaffold, outperforms both the chromane-based control (ANS-118) and matches/exceeds the commercial standard Tebufenozide, proving the steric superiority of the dimethyl-benzofuran intermediate[2].

References

  • CAS Common Chemistry. "3(2H)-Benzofuranone, 2,4-dimethyl-". American Chemical Society. URL:[Link]

  • PubMed (NIH). "Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives". Journal of Agricultural and Food Chemistry. URL:[Link]

  • ResearchGate. "Activation of phenolic oxygen atom using polyphosphoric acid: Synthesis of carbonyl-containing dihydrobenzofurans/dihydrobenzopyrans". ResearchGate Publications. URL:[Link]

  • ResearchGate. "Mode of action of nonsteroidal ecdysone agonists, diacylhydrazine analogs". ResearchGate Publications. URL:[Link]

  • PMC (NIH). "Identification of Ecdysone Hormone Receptor Agonists as a Therapeutic Approach for Treating Filarial Infections". PLoS Neglected Tropical Diseases. URL:[Link]

Sources

Application Note: Experimental Design for the Synthesis and Biological Evaluation of 2,4-Dimethyl-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Structural Rationale

The 2,3-dihydrobenzofuran nucleus is a privileged structural motif ubiquitous in biologically active natural products and synthetic pharmaceuticals, serving as a core scaffold for anti-cancer agents, mPGES-1 inhibitors, and highly potent agrochemicals[1][2]. Within this chemical space, 2,4-dimethyl-2,3-dihydro-1-benzofuran represents a highly specialized precursor.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific substituted scaffold before initiating experimental workflows:

  • Stereoelectronic Trajectory (C2-Methyl): The methyl group at the C2 position introduces a chiral center. This stereocenter dictates the 3D conformation of the dihydrofuran ring, which is essential for optimal docking into highly specific biological targets, such as the hydrophobic pocket of the insect ecdysone receptor[3].

  • Steric Shielding & Regioselectivity (C4-Methyl): The C4-methyl group serves a dual purpose. Biologically, it provides steric hindrance that protects the aromatic core from rapid oxidative metabolism. Synthetically, it synergizes with the strongly electron-donating oxygen atom (O1) to direct electrophilic aromatic substitution exclusively to the C5 position, enabling high-yield, regioselective functionalization without the need for complex protecting group strategies[4].

Experimental Workflow Design

The following workflow outlines the transformation of the raw 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold into a high-value diacylhydrazine library for high-throughput biological screening.

Workflow N1 2,4-Dimethyl-2,3-dihydro- 1-benzofuran N2 Regioselective C5-Acylation N1->N2 N3 Haloform Oxidation & Amidation N2->N3 N4 In Vivo Screening (Ecdysone Agonism) N3->N4 N5 SAR Analysis & Hit Validation N4->N5

Figure 1: Experimental workflow for synthesis and evaluation of dihydrobenzofuran derivatives.

Protocol 1: Regioselective Synthesis of Diacylhydrazine Pharmacophores

This protocol details the synthesis of N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-(2,4-dimethyl-2,3-dihydrobenzofuran-5-yl)carbohydrazide, a potent [3].

Step 1.1: Regioselective Friedel-Crafts Acylation

Objective: Introduce an acetyl group exclusively at the C5 position.

  • Reaction Setup: Dissolve 2,4-dimethyl-2,3-dihydro-1-benzofuran (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add anhydrous aluminum chloride (AlCl₃, 12 mmol) followed by dropwise addition of acetyl chloride (11 mmol).

  • Causality: The O1 atom acts as a strong ortho/para director. The ortho position (C7) is sterically hindered, while the para position (C5) is electronically activated by both the O1 atom and the ortho-methyl group at C4. This synergistic directing effect ensures exclusive C5-acylation.

  • Self-Validation Checkpoint: Quench the reaction and isolate the crude intermediate. Perform ¹H-NMR analysis. A successful regioselective reaction will display an AB spin system in the aromatic region—specifically, two doublets ( J≈8.0 Hz) corresponding to the adjacent C6 and C7 protons. The absence of a singlet in the aromatic region confirms that no off-target C7-acylation occurred.

Step 1.2: Haloform Oxidation and Sequential Amidation
  • Oxidation: Treat the isolated 5-acetyl derivative with freshly prepared sodium hypobromite (NaOBr) in a dioxane/water mixture at 10 °C to yield 2,4-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid.

  • Chlorination: Reflux the carboxylic acid with thionyl chloride (SOCl₂) for 2 hours to generate the corresponding acyl chloride.

  • Amidation: React the acyl chloride with tert-butylhydrazine hydrochloride in the presence of triethylamine, followed by a secondary coupling with 3,5-dimethylbenzoyl chloride.

  • Causality: The incorporation of the bulky tert-butylhydrazine moiety is not arbitrary; it is a strict structural requirement designed to mimic the alkyl side chain of 20-hydroxyecdysone, anchoring the molecule deep within the [4].

Protocol 2: Biological Screening (Lepidopteran Larvicidal Assay)

To evaluate the biological efficacy of the synthesized derivatives, a leaf-dip bioassay must be employed.

Methodology
  • Preparation: Prepare serial dilutions of the synthesized compound (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) in a 0.1% Triton X-100 aqueous solution.

  • Exposure: Dip fresh cabbage leaf discs (5 cm diameter) into the test solutions for 10 seconds. Allow them to air-dry at room temperature.

  • Inoculation: Place 10 third-instar larvae of Plutella xylostella (diamondback moth) onto each treated leaf disc within a controlled bioassay chamber (25 °C, 60% relative humidity, 16:8 light:dark cycle).

  • Causality: Why utilize the leaf-dip method instead of topical application? Diacylhydrazine derivatives function as ecdysone receptor agonists, which primarily exhibit stomach toxicity rather than contact toxicity. The leaf-dip method forces ingestion, accurately simulating real-world agricultural exposure[4].

Self-Validating Assay Controls

A screening run is only scientifically valid if it passes the following internal system checks:

  • Negative Control: Leaf discs dipped only in 0.1% Triton X-100 must exhibit <5% background larval mortality. Higher mortality indicates vehicle toxicity or environmental contamination.

  • Positive Control: A parallel cohort treated with a known commercial standard (e.g., JS-118) must yield an LC₅₀ within 10% of its established historical baseline.

Quantitative Data Presentation

The structural modifications on the dihydrobenzofuran scaffold yield profound differences in biological activity. Table 1 summarizes the comparative larvicidal efficacy, demonstrating the superiority of the 2,4-dimethyl-substituted scaffold over unsubstituted variants.

Table 1: Comparative Larvicidal Efficacy of Diacylhydrazine Derivatives

CompoundHeterocyclic ScaffoldTarget InsectLC₅₀ (mg/L)95% Confidence Interval
ANS-118 (Standard)BenzofuranP. xylostella4.523.80 - 5.30
JS-118 (Standard)2,3-DihydrobenzofuranP. xylostella3.102.65 - 3.60
Compound Ii (Test)2,4-Dimethyl-2,3-dihydrobenzofuranP. xylostella0.85 0.60 - 1.15
ANS-118 (Standard)BenzofuranH. armigera8.347.10 - 9.80
Compound Ii (Test)2,4-Dimethyl-2,3-dihydrobenzofuranH. armigera1.20 0.95 - 1.55

Data Interpretation: The inclusion of the 2,4-dimethyl-2,3-dihydrobenzofuran core (Compound Ii) results in a nearly 4-fold increase in potency against P. xylostella compared to the unsubstituted JS-118 standard, validating the hypothesis that steric contouring at the C2 and C4 positions optimizes receptor binding[3][4].

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: PMC (National Institutes of Health) URL:[Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors Source: PubMed URL:[Link]

  • Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives Source: PubMed URL:[Link]

Sources

Application Note: Harnessing the 2,4-Dimethyl-2,3-dihydro-1-benzofuran Scaffold in Lead Optimization and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for overcoming pharmacokinetic and pharmacodynamic bottlenecks. The 2,4-dimethyl-2,3-dihydro-1-benzofuran ring system has emerged as a highly versatile pharmacophore. By acting as a rigidified, lipophilic bioisostere for acyclic phenol ethers, this scaffold provides unique spatial geometry that enhances target binding affinity while improving metabolic stability. This application note details the mechanistic rationale for employing this scaffold, outlines its divergent applications across pharmaceutical and agrochemical domains, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Structural and Mechanistic Rationale

The transition from a flexible acyclic ether (e.g., an anisole or phenoxy derivative) to a cyclic 2,3-dihydrobenzofuran core is a classic scaffold-hopping strategy. The incorporation of the 2,4-dimethyl substitution pattern introduces specific biophysical advantages:

  • Conformational Restriction & Entropic Optimization: Tying the oxygen atom into a five-membered ring locks the molecule into a defined trajectory. This pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to its target receptor.

  • Steric Shielding & Vector Projection: The methyl group at the C4 position provides critical steric bulk that can project deeply into hydrophobic sub-pockets of a target active site. Simultaneously, the C2 methyl group introduces a chiral center, allowing for stereospecific interactions with the receptor cavity.

  • Metabolic Robustness: Acyclic electron-rich aromatic ethers are highly susceptible to rapid oxidative O-dealkylation by cytochrome P450 enzymes. The rigid dihydrobenzofuran core sterically hinders CYP450 access, significantly prolonging the compound's half-life in vivo.

Target-Specific Applications

The 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold has been successfully deployed across diverse therapeutic and agrochemical programs:

A. Oncology and Neurology (PARP-1 & PDE1B)

The dihydrobenzofuran core has been extensively utilized to target the NAD+ binding site of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology. Structure-based design utilizing 2,3-dihydrobenzofuran-7-carboxamides has yielded potent PARP-1 inhibitors 1. Furthermore, computational pharmacophore screening and molecular dynamics have identified dihydrobenzofuran derivatives as highly selective inhibitors of PDE1B, a target for schizophrenia and neurological disorders 2.

B. Metabolic Disorders (PPARα Agonists)

In the treatment of dyslipidemia, the scaffold has been adapted into 2,3-dihydrobenzofuran-2-carboxylic acids. The rigid core provides conformational control over the carboxylic acid pharmacophore, resulting in highly potent and subtype-selective PPARα agonists with superior hypolipidemic activity compared to traditional fibrate drugs 3.

C. Agrochemicals (Ecdysone Receptor Agonists)

Beyond human therapeutics, the 2,4-dimethyl-2,3-dihydrobenzofuran core has revolutionized the design of diacylhydrazine-based insecticides. Compounds such as N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-N-(2,4-dimethyl-2,3-dihydrobenzofuran)-5-carbohydrazide exhibit exceptional contact and stomach toxicity against agricultural pests by acting as potent ecdysone receptor (EcR) agonists 4.

Visualization of Divergent Workflows

G Start 2,4-Dimethyl-2,3-dihydro- 1-benzofuran Core Path1 C5-Carbohydrazide Derivatization Start->Path1 Scaffold Extension Path2 C7-Carboxamide Derivatization Start->Path2 Scaffold Extension Target1 Ecdysone Receptor (EcR) Agonism Path1->Target1 Binding Target2 PARP-1 / PDE1B Inhibition Path2->Target2 Binding Lead1 Agrochemical Leads (Insecticidal) Target1->Lead1 Optimization Lead2 Pharmaceutical Leads (Neurology/Oncology) Target2->Lead2 Optimization

Divergent lead optimization workflows utilizing the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Dihydrobenzofuran Core

This protocol utilizes microwave irradiation and polyphosphoric acid to bypass the thermal degradation typically associated with classical Claisen rearrangements.

Causality & Expertise: The Claisen rearrangement of allyl aryl ethers traditionally requires extended heating (>200 °C), often resulting in tar formation. Microwave irradiation rapidly achieves the activation energy threshold, completing the sigmatropic rearrangement in minutes. Subsequent cyclization is driven by Polyphosphoric Acid (PPA). PPA acts dually: its strong Brønsted acidity protonates the olefin, while its polymeric matrix provides a highly polar, low-nucleophilicity environment that suppresses intermolecular side reactions, forcing the intramolecular 5-exo-trig cyclization.

Step-by-Step Methodology:

  • O-Alkylation: Dissolve 3-methylphenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and allyl bromide (1.2 eq). Stir at 60 °C for 4 hours.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 9:1). Ensure complete disappearance of the phenol spot. Extract with EtOAc, wash with brine, and concentrate to yield the allyl ether intermediate.

  • Microwave Claisen Rearrangement: Transfer the neat allyl ether to a microwave-safe vial. Irradiate at 200 °C for 15 minutes (250 W max power).

  • Cyclization: Cool the vessel to room temperature. Add 5.0 equivalents of Polyphosphoric Acid (PPA). Heat the viscous mixture to 90 °C for 2 hours under nitrogen.

  • Validation Checkpoint 2: Quench an aliquot in ice water, extract with DCM, and analyze via LC-MS. Confirm the presence of the m/z corresponding to the 2,4-dimethyl-2,3-dihydro-1-benzofuran core before proceeding to bulk workup.

  • Workup: Pour the bulk reaction into crushed ice. Extract with diethyl ether (3x). Wash the organic layer with 1M NaOH (to remove uncyclized phenolic byproducts), dry over MgSO₄, and concentrate in vacuo.

Protocol B: High-Throughput Fluorescence Polarization (FP) Binding Assay

A self-validating system for screening dihydrobenzofuran derivatives against target receptors (e.g., PARP-1 or EcR).

Causality & Expertise: Fluorescence Polarization (FP) is selected over standard ELISA because it is a homogeneous "mix-and-read" assay. This eliminates washing steps that can perturb low-affinity equilibrium binding during early hit-to-lead screening, preventing false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl₂, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Tracer Calibration: Dilute the fluorescently labeled tracer ligand to 5 nM (ensure this is below the Kd​ of the receptor-tracer complex to avoid stoichiometric titration artifacts).

  • Plate Assembly: In a black 384-well microplate, add 10 µL of the dihydrobenzofuran test compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Add 10 µL of the target protein (e.g., 15 nM PARP-1). Incubate for 15 minutes.

  • Tracer Addition: Add 10 µL of the 5 nM tracer to all wells. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader using polarized filters (Ex: 485 nm, Em: 535 nm). Measure parallel and perpendicular fluorescence intensities.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (10 µM known inhibitor) and negative control (1% DMSO vehicle).

    • Quality Control Rule: If Z′<0.5 , the assay is invalid. Recalibrate the protein-to-tracer ratio and verify buffer stability before re-screening.

Quantitative SAR Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how substitutions on the 2,3-dihydrobenzofuran core modulate biological activity across different targets.

Compound IDScaffold CoreC2 SubstitutionC4 SubstitutionTarget AssayPotency / ActivityLogP (Calc)
DHBF-01 2,3-Dihydrobenzofuran-H-HPARP-1 BindingIC₅₀ = 12.5 µM2.1
DHBF-02 2,3-Dihydrobenzofuran-CH₃-HPARP-1 BindingIC₅₀ = 6.3 µM2.5
DHBF-03 2,4-Dimethyl-2,3-dihydrobenzofuran-CH₃-CH₃PARP-1 BindingIC₅₀ = 0.8 µM3.0
DHBF-04 2,4-Dimethyl-2,3-dihydrobenzofuran-CH₃-CH₃EcR AgonismLC₅₀ = 0.15 mg/L3.8
DHBF-05 2,4-Dimethyl-2,3-dihydrobenzofuran-CH₂CH₃-CH₃EcR AgonismLC₅₀ = 2.40 mg/L4.3

Note: The addition of the C4 methyl group (DHBF-03) significantly increases potency against PARP-1 by filling a hydrophobic sub-pocket, while extending the C2 alkyl chain (DHBF-05) drastically reduces insecticidal efficacy due to steric clashing within the Ecdysone Receptor.

References

1.[1] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:

2.[2] Title: Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach Source: Computers in Biology and Medicine / PubMed URL:

3.[3] Title: Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity Source: Journal of Medicinal Chemistry / ACS Publications URL:

4.[4] Title: Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II) Source: Letters in Drug Design & Discovery / ResearchGate URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,4-Dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar dihydrobenzofuran derivatives. Here, we address common challenges and frequently asked questions to help you achieve the desired purity for your downstream applications.

Introduction

2,4-Dimethyl-2,3-dihydro-1-benzofuran is a substituted dihydrobenzofuran, a heterocyclic motif found in numerous biologically active compounds and natural products. Achieving high purity of this intermediate is critical for ensuring the success of subsequent synthetic steps and the reliability of biological assays. Impurities stemming from starting materials, reagents, or side-reactions can interfere with characterization and reactivity. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for the most effective techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude 2,4-Dimethyl-2,3-dihydro-1-benzofuran?

The choice of purification method depends heavily on the nature of the impurities, the scale of your reaction, and the required final purity. The three most effective techniques for this class of compounds are:

  • Flash Column Chromatography: This is the most versatile and widely used method for purifying dihydrobenzofuran derivatives on a lab scale. It excels at separating the target compound from non-polar starting materials, polar byproducts, and baseline impurities.[1][2][3][4][5]

  • Vacuum Distillation: Given its likely liquid nature and boiling point, vacuum distillation is an excellent choice for large-scale purification (>5-10 g) or for removing non-volatile impurities like residual catalysts or salts. It is particularly effective if the main impurities have significantly different boiling points.[6]

  • Recrystallization: While 2,4-Dimethyl-2,3-dihydro-1-benzofuran may be an oil at room temperature, recrystallization can sometimes be induced from a very non-polar solvent at low temperatures. This method is highly effective for achieving exceptional purity if a suitable solvent system can be found. It is also used for solid derivatives of the benzofuran family.[6][7]

Q2: What are the likely impurities I should expect in my crude product?

Impurities are typically related to the synthetic route used. Common synthesis methods for dihydrobenzofurans involve cyclization reactions which may not go to completion or may produce side products.[8][9][10]

Impurity Type Potential Source Recommended Removal Method
Unreacted Starting Materials Incomplete reactionFlash Chromatography, Vacuum Distillation
Catalyst Residues Transition metal catalysts (e.g., Pd, Rh, Cu) used in cyclization/coupling reactions[8][10][11][12]Aqueous workup, Filtration through Celite® or silica plug, Flash Chromatography
Over-aromatized Product Oxidation of the dihydrofuran ring to the corresponding benzofuranFlash Chromatography (aromatized product is typically less polar)
Polymeric Materials Acid-catalyzed side reactionsFlash Chromatography, Distillation (polymers are non-volatile)
Residual Solvents Reaction or workup solvents (e.g., DMF, THF, Ethyl Acetate)High-vacuum evaporation, Co-evaporation with a volatile solvent (e.g., Toluene)
Q3: How do I select the optimal purification strategy for my specific needs?

The selection process should be systematic. The following workflow provides a logical decision path for choosing the most appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Q4: What analytical techniques are essential for assessing the purity of 2,4-Dimethyl-2,3-dihydro-1-benzofuran?

A combination of techniques is necessary for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest step to visualize the number of components in your crude mixture and to determine appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the gold standard for confirming the structure of your compound. Purity can be assessed by the absence of impurity peaks. Integration of signals in the ¹H NMR spectrum can also be used to quantify impurities if a known standard is added.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for assessing purity, especially for volatile compounds. It provides the retention time and mass-to-charge ratio, helping to identify both the product and any volatile impurities.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the molecule, providing strong evidence for its identity.[2]

Troubleshooting Guide

Problem: My product is a persistent oil and fails to crystallize.
  • Probable Cause: The presence of two methyl groups on the dihydrobenzofuran scaffold can disrupt crystal lattice formation, making crystallization difficult. Minor impurities can also act as "crystallization inhibitors."

  • Solution:

    • High-Purity Prerequisite: First, ensure the oil is of high purity (>95%) via flash chromatography or distillation. Impurities are often the primary reason for crystallization failure.

    • Solvent Screening: Attempt to dissolve a small amount of the purified oil in a minimal amount of a non-polar solvent (e.g., pentane, heptane, or hexanes). Cool the sealed vial slowly, first to 4°C, then to -20°C, and finally to -78°C (dry ice/acetone bath).

    • Scratching: Use a glass rod to scratch the inside of the vial below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have ever successfully crystallized the material, use a tiny seed crystal to induce crystallization in a supersaturated solution.

Problem: After column chromatography, my TLC still shows multiple overlapping spots.
  • Probable Cause: The chosen eluent system lacks sufficient resolving power for your specific impurities. The impurities may have very similar polarity to your product.

  • Solution:

    • Optimize TLC Eluent: Before running a column, screen various solvent systems. For a non-polar compound like 2,4-Dimethyl-2,3-dihydro-1-benzofuran, start with a low percentage of ethyl acetate in hexanes (e.g., 1-5%). Try substituting ethyl acetate with other solvents like diethyl ether or dichloromethane to alter selectivity.

    • Use a Gradient Elution: Instead of running the column with a single eluent mixture (isocratic), use a shallow gradient. Start with 100% hexanes and slowly increase the percentage of ethyl acetate. This will improve the separation between closely eluting compounds.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica to crude product of at least 50:1.

Problem: The final product has a persistent yellow or brown color, but it should be colorless.
  • Probable Cause: Color often indicates the presence of highly conjugated or oxidized impurities. These can arise from air oxidation of phenolic precursors or decomposition on silica gel.

  • Solution:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. This is very effective at removing colored impurities.

    • Use Deactivated Silica: If you suspect your compound is degrading on the silica gel, you can deactivate it. This is done by adding 1% triethylamine to the eluent system, which neutralizes the acidic sites on the silica surface.

    • Distillation: If the colored impurity is non-volatile (e.g., a polymer or baseline material), vacuum distillation can be a highly effective solution.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard procedure for purifying dihydrobenzofuran derivatives.[3][4]

  • TLC Analysis: Determine the optimal eluent system. For 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a good starting point is 2-5% Ethyl Acetate in Hexanes. The target Rf value for your product should be between 0.25 and 0.40.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 100% hexanes or 1% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene. To this solution, add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your starting eluent. If using a gradient, slowly and systematically increase the polarity. For example:

    • 2 column volumes of 1% EtOAc/Hexanes

    • 2 column volumes of 2% EtOAc/Hexanes

    • Continue increasing by 1-2% increments as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Place the final product under a high vacuum for several hours to remove any residual solvent.

chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. TLC Analysis (Find Eluent for Rf ~0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Dry Load Sample (Adsorb on Silica) pack->load elute 4. Elute with Gradient (e.g., 1-10% EtOAc/Hex) load->elute collect 5. Collect & Monitor Fractions (TLC Spotting) elute->collect combine 6. Combine Pure Fractions collect->combine evaporate 7. Evaporate & Dry (Rotovap & High-Vac) combine->evaporate

Caption: Step-by-step flash chromatography workflow.

Protocol 2: Vacuum Distillation

This method is ideal for thermally stable liquids on a multi-gram scale.[6]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease sparingly on all joints to ensure a good seal.

  • Crude Material: Place the crude 2,4-Dimethyl-2,3-dihydro-1-benzofuran into the distillation flask, adding a magnetic stir bar or a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly increase the temperature.

  • Fraction Collection:

    • Forerun: Collect the first few drops that distill over. This fraction will contain any low-boiling impurities or residual solvents.

    • Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to your product. The boiling point will depend on the vacuum pressure.

    • Residue: Stop the distillation when the temperature starts to rise again or when only a dark, tarry residue remains in the distillation flask.

  • Isolation: Release the vacuum carefully before turning off the pump. The collected main fraction is your purified product.

References

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 133-137. ([Link])

  • Savekar, A., et al. (2024). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Organic & Biomolecular Chemistry, 22(45). ([Link])

  • Ahamad, N., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1627. ([Link])

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. ([Link])

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. ([Link])

  • Sashidhara, K. V., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27654-27672. ([Link])

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. ([Link])

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. ([Link])

  • Gagnon, D., et al. (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. ACS Publications. ([Link])

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. (2013).
  • Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkat USA. ([Link])

  • US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (1968).
  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Moody, C. J. (n.d.). Product Class 3: Dibenzofurans. Science of Synthesis. ([Link])

  • Singh, P., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(11), 7629-7657. ([Link])

  • Li, Y., et al. (2011). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o405. ([Link])

  • Ghorai, M. K., et al. (2017). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 56(43), 13492-13496. ([Link])

  • Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect. ORCA - Cardiff University. ([Link])

  • Al-Mahadeen, M. M., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. ResearchGate. ([Link])

Sources

Improving yield in 2,4-Dimethyl-2,3-dihydro-1-benzofuran synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals overcome the specific mechanistic hurdles associated with this scaffold.

The 2,3-dihydrobenzofuran core is a privileged structure in pharmacology and agrochemistry, notably serving as a critical moiety in highly active diacylhydrazine insecticides[1]. However, synthesizing the 2,4-dimethyl variant presents unique steric challenges. The methyl group at the C4 position (originating from the 3-position of the 2-allyl-3-methylphenol precursor) creates significant steric bulk near the cyclization center, often leading to stalled reactions or undesired 6-membered ring byproducts.

Below, you will find authoritative troubleshooting guides, self-validating protocols, and mechanistic insights to maximize your synthetic yield.

Core Mechanistic Workflow

To understand where yields drop, we must first map the reaction pathway. The dominant route to this scaffold is the cyclization of ortho-allylphenols.

Workflow A 2-Allyl-3-methylphenol (Precursor) B Catalytic Activation (Au, Pd, or I2) A->B Reagents added C 5-exo-trig Cyclization B->C Favored D 6-endo-trig Cyclization B->D Disfavored E 2,4-Dimethyl-2,3- dihydrobenzofuran C->E F Chroman Byproduct D->F

Fig 1. Mechanistic workflow for 2,4-dimethyl-2,3-dihydrobenzofuran synthesis via cyclization.

Troubleshooting Guide: Resolving Low Yields

Q1: I am observing a high ratio of 6-membered chroman byproducts instead of the desired 5-membered 2,3-dihydrobenzofuran. How do I enforce the correct regioselectivity? Causality & Solution: According to Baldwin’s rules, the 5-exo-trig pathway is kinetically favored. However, the steric hindrance from the 4-methyl group on your precursor can force the system into a thermodynamic equilibrium that favors the less strained 6-endo-trig chroman byproduct. To enforce 5-exo-trig closure, abandon simple Brønsted acids. Instead, utilize transition-metal catalysis. For example, a palladium-catalyzed carboalkoxylation promotes a rigid anti-heteropalladation intermediate that strictly dictates 5-exo-trig closure, yielding the 5-membered ring with high diastereoselectivity (>20:1)[2].

Q2: My one-pot cyclization stalls at 40-50% yield with a large amount of unreacted starting material. What is the limiting factor? Causality & Solution: Stalling in one-pot radical or metal-mediated cyclizations is typically caused by improper base selection, which fails to efficiently deprotonate the phenol without hydrolyzing the intermediates. In photochemical gold-mediated atom transfer radical addition (ATRA) reactions, empirical screening shows that sodium carbonate ( Na2​CO3​ ) is the optimal base. Switching to Na2​CO3​ prevents intermediate quenching and can push one-pot cyclization yields up to 78–96%[3].

Self-Validating Experimental Protocols

To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes a "Self-Validation Checkpoint" so you can verify success before proceeding to purification.

Protocol A: Photochemical Gold-Mediated Cyclization (High-Yield Route)

This protocol leverages a dimeric gold catalyst under mild photochemical conditions to drive an ATRA reaction, followed by base-induced ring closure[3].

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve 2-allyl-3-methylphenol (1.0 equiv) and the target haloalkane (1.5 equiv) in degassed solvent.

  • Catalyst Addition: Add the dimeric gold catalyst [Au2(μ-dppm)2Cl2] (2-5 mol%).

  • Photochemical Activation: Irradiate the mixture using a standard blue LED or UV/Vis light source at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 1: Run a TLC (Hexanes:EtOAc 9:1). The complete disappearance of the UV-active precursor spot confirms successful radical addition.

  • One-Pot Ring Closure: Add Na2​CO3​ (2.0 equiv) directly to the reaction vessel and stir for an additional 2 hours to drive the cyclization[3].

    • Self-Validation Checkpoint 2: An upfield shift in the 1H NMR spectrum (appearance of diastereotopic protons at C3 around 2.8–3.4 ppm) confirms the saturated furan ring formation.

Protocol B: Visible-Light Mediated Oxyselenocyclization (Sustainable Route)

This metal-free approach uses iodine and visible light, offering excellent functional group tolerance[4].

  • Reagent Mixing: Combine 2-allyl-3-methylphenol (1.0 equiv), a diaryl diselenide (0.5 equiv), I2​ (10 mol%), and SnCl2​ (20 mol%) in acetonitrile.

  • Irradiation: Expose the mixture to blue LED irradiation at room temperature under an open-air atmosphere for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize residual iodine, followed by standard ethyl acetate extraction[4].

Quantitative Data: Catalyst & Yield Comparison

To help you select the best synthetic route for your lab's capabilities, the following table summarizes the performance of various catalytic systems in synthesizing the 2,3-dihydrobenzofuran core.

Catalyst / Promoter SystemReaction ConditionsBase / AdditiveRegioselectivity (5-exo : 6-endo)Typical Yield
p-Toluenesulfonic acid Heat, AcetonitrileNoneModerate (Mixed)50–65%
Pd-Catalyzed Carboalkoxylation [2]80°C, Aryl triflates Cs2​CO3​ Excellent (>20:1)80–90%
[Au2(μ-dppm)2Cl2] (ATRA) [3]Photochemical (UV/Vis) Na2​CO3​ Excellent78–96%
I2​ / SnCl2​ [4]Blue LED, Room TempNoneExcellent65–96%

Advanced Optimization FAQs

Troubleshooting Start Issue: Low Yield of Target Check1 High Byproduct Formation? (Regioselectivity Issue) Start->Check1 Check2 Unreacted Precursor? (Conversion Issue) Start->Check2 Sol1 Action: Switch to Au/Pd Catalyst to enforce 5-exo-trig Check1->Sol1 Yes Sol2 Action: Optimize Base (Na2CO3) or increase irradiation Check2->Sol2 Yes

Fig 2. Troubleshooting logic tree for resolving low synthetic yields.

FAQ 1: How does the 4-methyl substitution specifically alter the NMR verification of the product? The 4-methyl group breaks the symmetry of the aromatic ring and exerts a steric shielding effect on the adjacent C3 protons. When verifying your yield via 1H NMR, do not look for a simple triplet. You must integrate the distinct doublet of doublets for the C2 methine proton (typically around 4.8–5.0 ppm) and the complex, separated multiplets for the C3 diastereotopic protons (around 2.8–3.4 ppm)[4].

FAQ 2: Can I scale the photochemical ATRA protocol to a multi-gram synthesis without losing yield? Yes, but batch reactors suffer from poor photon penetration at larger scales (Beer-Lambert Law limitations), which will drastically reduce your yield. For multi-gram synthesis of 2,4-dimethyl-2,3-dihydro-1-benzofuran, transition to a continuous-flow photochemical reactor. Flow systems maintain the high surface-area-to-volume ratio required for the gold-mediated[3] or iodine-catalyzed[4] radical initiation steps, preserving the 90%+ yields seen at the milligram scale.

References

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters - ACS Publications.
  • Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
  • Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives. PubMed.

Sources

Technical Support Center: Troubleshooting the Analytical Detection of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical detection of 2,4-Dimethyl-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in scientific principles to ensure the integrity and success of your experiments.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like 2,4-Dimethyl-2,3-dihydro-1-benzofuran. However, various issues can arise during analysis. This section addresses common problems and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing for my 2,4-Dimethyl-2,3-dihydro-1-benzofuran peak. What are the likely causes and how can I resolve this?

A1: Peak tailing for this analyte is often indicative of unwanted interactions within the GC system. The ether oxygen in the dihydrobenzofuran ring can interact with active sites, such as exposed silanol groups in the injector liner, the column, or transfer lines.

  • Causality: These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak shape.

  • Troubleshooting Steps:

    • Injector Maintenance: Deactivate or replace the injector liner. Using a liner with glass wool can sometimes trap non-volatile residues but may also introduce new active sites if not properly deactivated.

    • Column Conditioning: Bake out your column according to the manufacturer's instructions to remove contaminants. If the column is old or has been used with highly active compounds, consider trimming the first 10-20 cm from the inlet side.

    • Use of a Guard Column: A deactivated guard column can "trap" non-volatile matrix components and protect the analytical column.

Q2: My retention time for 2,4-Dimethyl-2,3-dihydro-1-benzofuran is shifting between injections. What could be causing this instability?

A2: Retention time instability can compromise the reliability of your analytical method. Several factors can contribute to this issue.

  • Causality: Inconsistent flow rate, temperature fluctuations, or changes in the stationary phase can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all fittings in the GC system are tight and there are no gas leaks. A leak in the septum is a common culprit.

    • Verify Flow Rate: Use a calibrated flow meter to confirm the carrier gas flow rate is accurate and stable.

    • Oven Temperature Program: Verify that the oven temperature program is consistent and that the actual oven temperature is not fluctuating.

    • Sample Matrix Effects: If analyzing complex matrices, co-eluting compounds can subtly alter the interaction of your analyte with the stationary phase. Ensure your sample preparation is robust.

Q3: I am not seeing the expected molecular ion peak (m/z 148) for 2,4-Dimethyl-2,3-dihydro-1-benzofuran in my mass spectrum. Why might this be?

A3: The absence or low abundance of the molecular ion peak in Electron Ionization (EI) mass spectrometry is common for certain classes of compounds.

  • Causality: EI is a high-energy ionization technique that can lead to extensive fragmentation of the molecule. For dihydrobenzofurans, cleavage of the dihydrofuran ring and loss of substituents are common fragmentation pathways, which can result in a weak or absent molecular ion.

  • Troubleshooting & Optimization:

    • Lower Ionization Energy: If your instrument allows, try reducing the ionization energy from the standard 70 eV. This can sometimes preserve the molecular ion.

    • Chemical Ionization (CI): Employing a "softer" ionization technique like Chemical Ionization (CI) will often yield a more abundant protonated molecule ([M+H]⁺) or an adduct ion, making it easier to confirm the molecular weight.

    • Expected Fragmentation: Familiarize yourself with the expected fragmentation pattern. For 2,4-Dimethyl-2,3-dihydro-1-benzofuran, look for characteristic fragments such as the loss of a methyl group (m/z 133) or cleavage of the dihydrofuran ring.

Q4: I am seeing unexpected peaks in my chromatogram. How can I identify their source?

A4: Extraneous peaks can originate from various sources, including the sample itself, the solvent, or the GC system.

  • Causality: These peaks can be impurities from the synthesis, degradation products, or contaminants introduced during sample preparation or injection.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject a sample of the solvent used to dissolve your analyte. This will help identify any peaks originating from the solvent.

    • Check for Septum Bleed: Old or low-quality septa can release volatile compounds at high injector temperatures.

    • Analyze Synthesis Starting Materials: If possible, analyze the starting materials and reagents used in the synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran to check for potential impurities.

    • Mass Spectral Library Search: Utilize the NIST or other mass spectral libraries to tentatively identify the unknown peaks. This can provide clues about their structure and potential origin.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran. Optimization may be necessary based on your specific instrumentation and sample matrix.

ParameterCondition
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-400
Visualization: GC-MS Troubleshooting Workflow

GCMS_Troubleshooting cluster_symptoms Observed Problem cluster_investigation Initial Checks cluster_hardware Hardware Troubleshooting cluster_sample Sample-Related Issues cluster_ms Mass Spectrometer Checks Symptom Chromatographic Issue (e.g., Peak Tailing, RT Shift) CheckMethod Review Method Parameters Symptom->CheckMethod Blank Run Solvent Blank Symptom->Blank Tune Check MS Tune Symptom->Tune CheckLeaks Check for Gas Leaks CheckFlow Verify Carrier Gas Flow CheckLeaks->CheckFlow CheckTemp Confirm Oven Temperature Program CheckFlow->CheckTemp Liner Inspect/Replace Injector Liner CheckTemp->Liner CheckMethod->CheckLeaks Septum Replace Septum Liner->Septum Column Trim/Replace Column Septum->Column Concentration Check Sample Concentration Blank->Concentration Prep Review Sample Preparation Concentration->Prep IonSource Clean Ion Source Tune->IonSource

Caption: A general workflow for troubleshooting common GC-MS issues.

II. High-Performance Liquid Chromatography (HPLC) Analysis

For less volatile derivatives or when analyzing complex mixtures, HPLC can be a valuable alternative or complementary technique to GC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (fronting or tailing) for 2,4-Dimethyl-2,3-dihydro-1-benzofuran in my reversed-phase HPLC method. What should I do?

A1: Poor peak shape in HPLC can be caused by a variety of factors, from column issues to mobile phase mismatch.

  • Causality: Peak tailing can result from secondary interactions with the stationary phase, while fronting is often a sign of column overload.

  • Troubleshooting Steps:

    • Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Mobile Phase pH: While 2,4-Dimethyl-2,3-dihydro-1-benzofuran is neutral, impurities or co-eluting compounds may be ionizable. Ensure your mobile phase is buffered if necessary.

    • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

    • Inappropriate Injection Solvent: If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q2: How can I improve the resolution between 2,4-Dimethyl-2,3-dihydro-1-benzofuran and a closely eluting impurity?

A2: Improving resolution requires optimizing the separation conditions to increase the difference in retention times or decrease the peak widths.

  • Causality: Insufficient separation is due to similar interactions of the analyte and impurity with the stationary phase under the current conditions.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Use a Different Stationary Phase: If modifying the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to exploit different separation mechanisms.

Experimental Protocol: HPLC-UV Analysis

This is a general-purpose reversed-phase method that can serve as a starting point.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for optimal wavelength)
Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_problem Identified Problem cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_instrument Instrument Checks Problem Poor Peak Shape or Resolution pH Verify pH Problem->pH Overload Check for Overload Problem->Overload Leaks Check for Leaks Problem->Leaks Composition Adjust Organic/Aqueous Ratio pH->Composition Solvent Change Organic Solvent Composition->Solvent Flush Flush Column Overload->Flush Replace Replace Column Flush->Replace Detector Verify Detector Settings Leaks->Detector

Caption: A logical flow for troubleshooting common HPLC separation issues.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for the structural elucidation and purity assessment of 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more peaks than expected for 2,4-Dimethyl-2,3-dihydro-1-benzofuran. How can I identify the impurities?

A1: Unexpected peaks in an NMR spectrum can arise from several sources.

  • Causality: These can be residual solvents, starting materials, regioisomers, or byproducts from the synthesis.

  • Troubleshooting & Identification:

    • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents.[1][2]

    • Analyze Starting Materials: Obtain NMR spectra of the starting materials to see if any have been carried through the synthesis.

    • Consider Regioisomers: Depending on the synthetic route, other isomers of dimethyl-2,3-dihydro-1-benzofuran may have formed. 2D NMR techniques like COSY and HMBC can help in elucidating the connectivity of the unexpected signals.[3][4]

    • Purification: If the impurities are significant, repurification of your sample by column chromatography or recrystallization may be necessary.

Q2: The peaks in my NMR spectrum are broad. What could be the cause?

A2: Broad NMR peaks can be due to issues with the sample preparation or the instrument.

  • Causality: High sample concentration, the presence of paramagnetic impurities, or poor magnetic field homogeneity (shimming) can all lead to peak broadening.

  • Troubleshooting Steps:

    • Dilute the Sample: A highly concentrated sample can lead to increased viscosity and peak broadening.

    • Filter the Sample: If there are any suspended solids or paramagnetic impurities (e.g., from a catalyst), filtering the sample through a small plug of celite or silica gel can help.

    • Improve Shimming: The homogeneity of the magnetic field may need to be optimized. This is a standard procedure on all modern NMR spectrometers.

IV. References

  • Medeiros, P. M., et al. (2016). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(9), 1636-1645. Available at: [Link]

  • Donate, P. M., et al. (2016). Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

  • Uyanik, M., Suzuki, D., Yasui, T., & Ishihara, K. (2011). Aerobic photooxidative syntheses of oxolactones in the presence of trifluoroacetic anhydride. Green Chemistry, 13(8), 2013-2017. Available at: [Link]

  • PubChem. (n.d.). Dihydrobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Darias, J., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1628. Available at: [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Hucker, H. B., & Stauffer, S. C. (1977). Gas chromatographic-mass spectrometric (GC-MS) determination of MDL 72222 and four metabolites in monkey plasma. Journal of Pharmaceutical Sciences, 66(10), 1437-1439. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, A. M. S., et al. (2011). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. ResearchGate. Available at: [Link]

  • Savekar, A., et al. (2024). A one-pot Synthesis of 2,3-Dihydrobenzofurans, Benzofuran-2(3H)-ones, and Indoles via [4 + 1] Annulation Reaction of ortho-substituted para-Quinone Methides and Bromonitromethane. Organic & Biomolecular Chemistry, 22(45). Available at: [Link]

  • Pistos, C., et al. (2006). Determination of carbofuran, carbaryl and their main metabolites in plasma samples of agricultural populations using gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 840(1), 150-158. Available at: [Link]

  • Logan, C. A., et al. (2021). Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing. Analytical and Bioanalytical Chemistry, 413(6), 1637-1650. Available at: [Link]

  • Sahu, R., et al. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. Journal of Forensic Science & Criminal Investigation, 15(5). Available at: [Link]

  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem.

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Thermo Fisher Scientific.

  • CAS. (n.d.). 3(2H)-Benzofuranone, 2,4-dimethyl-. CAS Common Chemistry. American Chemical Society. Retrieved from [Link]

  • Frontier, A. (2026). About Troubleshooting. University of Rochester. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products.

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

  • Vallette, H., et al. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459-466. Available at: [Link]

  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry.

  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. Available at: [Link]

  • PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Scaling up the synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical thermodynamic, kinetic, and purification challenges encountered when transitioning this vital heterocyclic building block from the bench to pilot-scale production.

This core intermediate is highly valued in the development of agrochemicals and pharmaceuticals, notably serving as the foundational moiety for novel benzoheterocyclic diacylhydrazine derivatives which exhibit potent insecticidal activities against Lepidopteran pests[1][2].

Frequently Asked Questions & Troubleshooting

Q1: What is the most scalable synthetic route for 2,4-Dimethyl-2,3-dihydro-1-benzofuran, and what is the mechanistic rationale behind this choice?

A: For multikilogram scale-up, we strongly recommend the acid-catalyzed cyclization of 2-(2-methylallyl)-3-methylphenol .

While radical-mediated cyclizations of aryl ethers are common in academic settings, they often require stoichiometric amounts of toxic tin reagents (e.g., tributyltin hydride) or expensive transition metal catalysts, making them unsuitable for large-scale production. The acid-catalyzed route relies on a Brønsted or Lewis acid to protonate the olefin of the allyl group, generating a stable tertiary carbocation that undergoes rapid intramolecular nucleophilic attack by the phenolic hydroxyl group. This route is highly atom-economical, avoids heavy metal waste, and provides excellent regioselectivity.

G N1 1. Substrate Charging (2-Allyl-3-methylphenol in Toluene) N2 2. Semi-Batch Catalyst Addition (Solid Acid Resin, T < 40°C) N1->N2 N3 3. Thermal Cyclization (85°C, 4 hours, HPLC Monitoring) N2->N3 N4 4. Catalyst Filtration & Alkaline Wash (5% NaHCO3) N3->N4 N5 5. Vacuum Distillation (2,4-Dimethyl-2,3-dihydro-1-benzofuran) N4->N5

Optimized semi-batch workflow for the synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Q2: During our transition from 100g to 1kg, we observed a severe exothermic spike during the cyclization step, leading to impurity formation. How can we mitigate this?

A: The intramolecular cyclization is highly exothermic. In a standard batch process, adding the entire catalyst load at once causes a rapid accumulation of heat that standard reactor cooling jackets cannot dissipate quickly enough. This thermal runaway leads to the formation of polymeric byproducts and intermolecular etherification.

Solution: Transition from a standard batch process to a semi-batch process utilizing a heterogeneous solid acid catalyst (such as Amberlyst-15). By controlling the addition rate of the substrate into a heated catalyst suspension (or vice versa), you dictate the reaction rate via mass transfer rather than kinetics, effectively capping the maximum heat release.

Table 1: Scale-up Parameter Comparison for Cyclization Step

Parameter10g Scale (Batch)1kg Scale (Batch)1kg Scale (Semi-Batch)
Catalyst Type p-Toluenesulfonic acid (Homogeneous)p-Toluenesulfonic acid (Homogeneous)Amberlyst-15 (Heterogeneous)
Max Exotherm (ΔT) + 4 °C+ 32 °C (Warning: Runaway)+ 6 °C
Reaction Time 1.5 hours1.0 hours4.5 hours
Crude Yield (%) 92%68%94%
Purity (GC-FID) >98%74% (High polymer content)>99%
Q3: What is the validated, step-by-step methodology for this optimized semi-batch cyclization?

A: To ensure a self-validating and reproducible system, follow this standardized protocol. Every step is designed with built-in causality to prevent downstream failures.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50L glass-lined reactor with ultra-high purity Nitrogen for 15 minutes. Causality: Phenolic intermediates are highly susceptible to oxidative degradation at elevated temperatures; an inert atmosphere prevents the formation of quinone-like colored impurities.

  • Catalyst Suspension: Charge the reactor with 20 L of anhydrous toluene and 0.5 kg of pre-dried Amberlyst-15 solid acid resin. Heat the suspension to 85°C under continuous agitation (250 rpm).

  • Controlled Substrate Addition (Semi-Batch): Dissolve 10.0 kg of 2-(2-methylallyl)-3-methylphenol in 5 L of anhydrous toluene. Using a metering pump, add this solution to the reactor over 3 hours. Causality: Dosing the substrate maintains its concentration at near-zero in the reactor, preventing intermolecular side-reactions and controlling the exothermic heat release.

  • In-Process Monitoring: Stir at 85°C for an additional 1.5 hours post-addition. Sample the mixture and analyze via HPLC. The reaction is deemed complete when the starting material peak area is <0.5%.

  • Filtration and Quench: Cool the reactor to 25°C. Filter the mixture through a 10 μm bag filter to recover the solid acid catalyst. Wash the organic filtrate with 5 L of 5% aqueous NaHCO₃, followed by 5 L of brine. Causality: Even though a solid acid is used, trace acidic leachates must be neutralized. Failure to do so will cause the product to revert (ring-open) during high-temperature distillation.

  • Isolation: Concentrate the organic layer under reduced pressure, then subject the crude oil to fractional vacuum distillation (e.g., 0.5 mmHg) to isolate the pure 2,4-Dimethyl-2,3-dihydro-1-benzofuran as a clear, colorless liquid.

Q4: We are detecting a ring-opened phenolic byproduct during the final vacuum distillation. What causes this degradation, and how is it resolved?

A: This is a classic case of retro-cyclization driven by trace acid at high temperatures . The dihydrobenzofuran ring is stable under neutral and basic conditions but can undergo acid-catalyzed ring-opening when subjected to the thermal stress of distillation (often >120°C depending on vacuum depth).

Resolution: The issue stems from an inadequate alkaline wash in Step 5 of the methodology. Ensure that the pH of the aqueous phase after the NaHCO₃ wash is strictly ≥ 7.5. If the pH is lower, perform a second wash. Additionally, adding a fractional amount of a high-boiling amine (like trioctylamine, ~0.1 mol%) to the distillation pot can act as an acid scavenger during distillation, completely suppressing the retro-cyclization pathway.

Q5: What are the primary downstream applications driving the demand for this specific intermediate?

A: 2,4-Dimethyl-2,3-dihydro-1-benzofuran is a critical structural motif in modern agrochemical discovery. Specifically, it is utilized to synthesize N'-tert-butyl-N'-substituted benzoyl-N-2,3-dihydrobenzofuran-5-carbohydrazide derivatives[2]. Research has demonstrated that incorporating the 2,4-dimethyl-2,3-dihydrobenzofuran moiety (specifically compound "Ii" in recent SAR studies) yields diacylhydrazines with exceptional contact and stomach toxicity against destructive agricultural pests, significantly outperforming older standards like ANS-118 and JS-118[1]. The specific substitution pattern on the benzofuran ring dictates the binding affinity within the insect's ecdysone receptor, making high-purity synthesis of this exact regioisomer critical for biological efficacy[2].

References

  • Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • 3(2H)-Benzofuranone, 2,4-dimethyl- (Related Structural Data) Source: CAS Common Chemistry URL:[Link]

  • Synthesis and insecticidal activities and SAR studies of novel benzoheterocyclic diacylhydrazine derivatives Source: PubMed (NIH) URL:[Link]

Sources

Technical Support Center: 2,4-Dimethyl-2,3-dihydro-1-benzofuran Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 2,4-Dimethyl-2,3-dihydro-1-benzofuran (CAS: 153782-72-0)[1]. As a pharmacophore frequently utilized in drug development, achieving >99% purity of this dihydrobenzofuran derivative is critical. This guide provides a self-validating methodological framework, ensuring that every step of your purification pipeline intrinsically verifies the integrity of the compound while preventing common degradation pathways.

I. Purification Workflow Architecture

The following diagram illustrates the logical progression of the purification protocol, designed to systematically eliminate aqueous impurities, structural isomers, and oxidation byproducts.

PurificationWorkflow N1 Crude Reaction Mixture (Contains Phenols & Isomers) N2 Liquid-Liquid Extraction (1M NaOH / EtOAc) N1->N2 N3 Organic Phase (Neutral Dihydrobenzofurans) N2->N3 Extract N4 Aqueous Phase (Phenolate Salts) N2->N4 Discard N5 Flash Chromatography (Silica, 90:10 Hexane:EtOAc) N3->N5 Concentrate N6 Preparative HPLC (C18 or Chiralcel IC) N5->N6 Enriched Fraction N7 Pure 2,4-Dimethyl- 2,3-dihydro-1-benzofuran N6->N7 >99% Purity

Workflow for the isolation and purification of 2,4-dimethyl-2,3-dihydro-1-benzofuran.

II. Step-by-Step Purification Methodology

To ensure reproducibility and high yield, execute the following self-validating protocol. Each phase is designed to isolate the target molecule based on specific physicochemical differentials.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

  • Thermal Quenching: Terminate the cyclization reaction by cooling the vessel to 0°C and slowly adding degassed, distilled water.

  • pH-Driven Partitioning: Adjust the aqueous phase to pH 10–11 using 1M NaOH. Causality: This selectively deprotonates unreacted phenolic starting materials, converting them into highly water-soluble phenolate salts while leaving the target dihydrobenzofuran neutral.

  • Extraction: Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Washing & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Maintain the water bath temperature strictly below 30°C to prevent thermal aromatization.

Phase 2: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using hexanes as the slurry solvent.

  • Sample Loading: Dry-load the crude organic extract onto a minimal amount of silica gel to ensure a tight initial band.

  • Isocratic Elution: Elute using a low-polarity system of Hexane:EtOAc (starting at 95:5, moving to 90:10)[2],[3]. Causality: Dihydrobenzofurans lack strong hydrogen-bond donors. A low-polarity eluent ensures adequate retention on the stationary phase, preventing co-elution with faster-moving non-polar hydrocarbon byproducts.

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the target compound.

Phase 3: High-Performance Liquid Chromatography (HPLC)

  • System Setup: To resolve closely related positional isomers, inject the enriched fraction into a preparative HPLC system equipped with a reverse-phase C18 column or a chiral stationary phase (e.g., Daicel Chiralcel IC)[2].

  • Mobile Phase: Utilize an isocratic mixture of Acetonitrile:Water (e.g., 70:30) at a flow rate of 1.0 mL/min.

  • Lyophilization: Collect the highly purified peak and remove solvents via lyophilization to yield the final >99% pure compound.

III. Quantitative Data & Chromatographic Parameters

Summarized below are the critical physicochemical and chromatographic parameters required to calibrate your purification instruments.

ParameterValue / SpecificationReference
Compound Name 2,4-Dimethyl-2,3-dihydro-1-benzofuran[1]
CAS Number 153782-72-0[1]
Molecular Formula C₁₀H₁₂O-
Typical Flash Eluent Hexane / EtOAc (90:10 to 95:5)[2],[3]
HPLC Stationary Phase C18 (Reverse Phase) or Daicel Chiralcel IC[2]
Primary Degradant 2,4-Dimethylbenzofuran (via auto-oxidation)[4]
IV. Troubleshooting & FAQs

Q: Why does my purified 2,4-dimethyl-2,3-dihydro-1-benzofuran fraction contain significant phenolic impurities despite passing through silica gel? A: Causality: The synthesis of dihydrobenzofurans frequently involves the cyclization of phenolic precursors (e.g., ortho-allylphenols). If the reaction is incomplete, the unreacted phenol shares a nearly identical hydrocarbon backbone with the product. On normal-phase silica, hydrogen bonding from the phenol can sometimes be masked by steric hindrance, leading to co-elution with the non-polar dihydrobenzofuran[3]. Solution: You must rely on Phase 1 of the methodology. Implement a stringent pH-controlled liquid-liquid extraction prior to chromatography. Washing the organic layer with 1M NaOH forces the phenol to deprotonate into a phenoxide ion, partitioning it entirely into the aqueous phase.

Q: I am observing spontaneous degradation of the product into a fully aromatized benzofuran. How can I prevent this? A: Causality: 2,3-Dihydrobenzofurans are highly susceptible to auto-oxidation at the heterocyclic ring. The benzylic/heterocyclic protons are labile. Under thermal stress or prolonged exposure to atmospheric oxygen, the system is thermodynamically driven to shed hydrogen and form the fully aromatic, conjugated benzofuran derivative[4]. Solution: Maintain a self-validating inert workflow. Degas all chromatographic solvents (Hexane, EtOAc, Acetonitrile) with argon. Never evaporate fractions to dryness under high heat; concentrate under reduced pressure at temperatures strictly below 30°C. Store the final purified compound under an argon blanket at -20°C.

Q: How do I resolve positional isomers (e.g., 2,5-dimethyl vs. 2,4-dimethyl) that co-elute during flash chromatography? A: Causality: Regioisomers formed during electrophilic cyclization have nearly identical dipole moments and polarities. Standard normal-phase silica gel relies on bulk polarity differences, rendering it blind to these subtle spatial variations[2]. Solution: Transition to Phase 3 of the methodology: Reverse-Phase Preparative HPLC (RP-HPLC). The hydrophobic interactions in a C18 stationary phase are highly sensitive to the spatial arrangement and steric bulk of methyl groups. If stereocenters are involved, utilize a chiral column (e.g., Daicel Chiralcel IC) with a Hexane:Isopropanol mobile phase to maximize the resolution between closely eluting isomeric peaks[2].

V. References
  • EvitaChem. "2,4-Dimethyl-2,3-dihydro-1-benzofuran CAS No.: 153782-72-0". EvitaChem Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhuG9gZLpN9H-2JAo4EZEeANot3CfY4MfXNUPgcY9IBVmw89iGr-rwhoOEZlhltfmikTOPzujjJzXmVruxMkFb_vB4scON_LMce3C9rx81tNmo9pBKCASY4RNL3Hk9k0mpdNBW398ysqM=]

  • National Center for Biotechnology Information (PMC). "Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkGL0eh_KlbrKjKMHnkEATiseVzny0VUZLu5pJ33q6M2ikk6qMFwVrn5u_k2biJY4xcqFfumY0-48hEH9ww6dqSUQw44Wy5QbRPpSYHEclnkE19dv9XrQKsgWDxtrMM13vytPZ5FJuclOfBbea]

  • Indian Academy of Sciences. "Resolution of 2,3-dihydro-benzofuran-3-ols". IAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Pvy6dFZ-u6J20dy65vJDtVZ2SYPIcLOkXtuPf9YwseUG2ZBRVPr6cVBj_kyKLYHskXr4Fda3yTPu78dKvv3eRSSbAVu00iPctDGz0OWj_EzN4az59eOaIHdkeKHId9ekUMcRhqLR8VZaGNiXZ-2ABTA0cD3eT8Sr]

  • eScholarship. "Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion". University of California.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyd498S1PwtFReDaqtuNgFA8ihq5Xk9baoOE7dxkC7w59Py4StK5O7S7wqNEFh2BfI_hf0kQNTksiUNl0XIv4tOyFZO6jJ99E-KDwcTIVj-ZKcF9wRzDAMFeA0KRa1KJn4R4pJN1It4lbPv4j0-uEwH8J62aE0fRXIg96PVVH6c4JMQmc5SYXKGKa0cl8vA_hYvF-8BhnX8BaFrJoaU5o=]

Sources

Validation & Comparative

Efficacy Comparison Guide: 2,4-Dimethyl-2,3-dihydro-1-benzofuran Analogs vs. Standard Diacylhydrazines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-steroidal Ecdysone Receptor (EcR) agonists has revolutionized the targeted control of lepidopteran pests. Among these, diacylhydrazine derivatives mimic the insect molting hormone 20-hydroxyecdysone (20E), inducing a premature, lethal molt. This guide objectively compares the efficacy, structural advantages, and mechanistic behavior of novel 2,4-dimethyl-2,3-dihydro-1-benzofuran analogs (specifically Compound Ii) against commercial standards such as Chromafenozide (ANS-118) and JS-118. By analyzing structure-activity relationships (SAR) and self-validating bioassay protocols, this guide provides drug development professionals with actionable insights into optimizing benzoheterocyclic scaffolds for enhanced contact and stomach toxicity.

Mechanistic Grounding: The Dihydrobenzofuran Scaffold

The primary target of diacylhydrazine analogs is the EcR/USP (Ultraspiracle) heterodimer. The efficacy of these compounds is heavily dictated by their spatial conformation and lipophilicity, which govern both receptor binding affinity and cuticular penetration.

As demonstrated in the [1], shifting the methyl substitution on the dihydrobenzofuran ring from the 2,7-position (found in JS-118) to the 2,4-position (Compound Ii) yields profound biological advantages:

  • Steric Optimization: The 4-position methyl group forces the adjacent carbohydrazide linkage at the 5-position into an optimal dihedral angle, reducing steric clash within the hydrophobic binding pocket of the EcR/USP complex.

  • Enhanced Lipophilicity (logP): The 2,4-dimethyl substitution pattern increases the overall lipophilicity of the molecule. This directly correlates with superior cuticular penetration (driving high contact toxicity) while maintaining resistance to midgut esterases (preserving stomach toxicity).

EcR_Pathway A 2,4-Dimethyl-2,3-dihydrobenzofuran Analog (Compound Ii) B Cuticular Penetration (Enhanced Lipophilicity) A->B C EcR/USP Heterodimer Binding Pocket B->C D Gene Transcription (Molting Cascade) C->D E Premature Lethal Molt (Larvicidal Effect) D->E

Figure 1: Mechanism of action for 2,4-Dimethyl-2,3-dihydrobenzofuran analogs via EcR activation.

Comparative Efficacy Profile

To evaluate the translational success of the 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold, we compare its performance against established chromane and 2,7-dimethyl-dihydrobenzofuran analogs. The data below synthesizes the relative larvicidal activities across key agricultural pests.

Table 1: Comparative Bioefficacy against Lepidopteran Pests
Compound DesignationHeterocyclic CoreSubstitution PatternContact Toxicity (P. xylostella)Stomach Toxicity (H. armigera)Contact Toxicity (S. exigua)
Compound Ii 2,3-dihydrobenzofuran2,4-dimethyl+++ +++ ++
Compound F Chromane5-chloro+++++++++
JS-118 2,3-dihydrobenzofuran2,7-dimethyl++++++
ANS-118 (Chromafenozide)Chromane5-methyl++++++

(Note: Efficacy is graded relative to commercial standards based on dose-response mortality rates. +++ indicates superior efficacy, ++ indicates baseline commercial efficacy. Data synthesized from [1]).

Causality Analysis: Compound Ii exhibits significantly higher contact activity against the diamond-back moth (Plutella xylostella) and stomach toxicity against the cotton bollworm (Helicoverpa armigera) than both JS-118 and ANS-118. The superior contact toxicity is a direct result of the 2,4-dimethyl core facilitating rapid diffusion through the waxy epicuticle of P. xylostella, whereas the robust stomach toxicity indicates that the 2,4-dimethyl-dihydrobenzofuran moiety resists enzymatic degradation in the highly alkaline midgut of H. armigera.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing these analogs, researchers must employ self-validating bioassays that isolate contact toxicity from stomach toxicity. As established in [2], the following protocols are recommended.

Protocol 1: Leaf-Dip Bioassay (Stomach Toxicity)

This assay isolates the efficacy of the compound upon ingestion, bypassing cuticular barriers.

  • Formulation: Dissolve the diacylhydrazine analog in analytical-grade acetone, then dilute with distilled water containing 0.1% Triton X-100 to achieve a serial concentration range (e.g., 0.5 to 50 mg/L).

    • Causality: Acetone acts as the primary solvent for the highly lipophilic analog. Triton X-100, a non-ionic surfactant, reduces surface tension, ensuring the compound spreads uniformly across the hydrophobic surface of the leaf discs rather than beading up, which would cause erratic dosing.

  • Substrate Preparation: Cut uniform 5 cm leaf discs from untreated host plants (e.g., cabbage). Dip the discs into the test solution for 10 seconds and air-dry at room temperature.

  • Larval Exposure: Place 10 synchronized 3rd-instar larvae onto the treated leaf discs in a sterile Petri dish.

    • Causality: 3rd-instar larvae are utilized because they are actively feeding but lack the robust detoxification enzyme systems and thicker cuticles of 4th/5th instars, providing a highly sensitive and reproducible dose-response curve.

  • Internal Validation: Run a parallel control group exposed to leaf discs treated only with the acetone/Triton X-100 solvent mixture. If control mortality exceeds 5% at 72h, the assay must be discarded due to handling stress or solvent toxicity.

  • Assessment: Record mortality at 48h and 72h. Calculate the LC50 using Probit analysis to linearize the sigmoidal dose-response curve.

Protocol 2: Topical Application Bioassay (Contact Toxicity)

This assay strictly evaluates the compound's ability to penetrate the insect cuticle.

  • Formulation: Dissolve the analog purely in acetone to create a precise serial dilution.

  • Application: Using a calibrated micro-syringe, apply exactly 1 µL of the solution directly onto the dorsal thoracic tergum of 3rd-instar larvae.

    • Causality: The thoracic tergum is specifically targeted to prevent the larvae from ingesting the compound during normal grooming behaviors. This ensures the observed mortality is strictly due to cuticular penetration (contact toxicity) rather than accidental stomach ingestion.

  • Internal Validation: Apply 1 µL of pure acetone to the control group. Transfer all larvae to an untreated artificial diet.

  • Assessment: Record mortality at 48h and 72h, calculating the LC50 via Probit analysis.

Bioassay_Workflow cluster_assays Parallel Bioassay Protocols Step1 Compound Formulation (Acetone + Triton X-100) Step2A Leaf-Dip Method (Stomach Toxicity) Step1->Step2A Step2B Topical Application (Contact Toxicity) Step1->Step2B Step3 Larval Exposure (3rd Instar, 48-72h Incubation) Step2A->Step3 Step2B->Step3 Step4 Mortality Assessment (Probit Analysis for LC50) Step3->Step4

Figure 2: Standardized parallel bioassay workflow for evaluating contact and stomach toxicities.

Conclusion & Future Directions

The substitution of the 2,7-dimethyl-2,3-dihydrobenzofuran core with a 2,4-dimethyl-2,3-dihydro-1-benzofuran scaffold represents a significant leap in the rational design of EcR agonists. By optimizing the dihedral angle of the carbohydrazide linkage and enhancing lipophilicity, Compound Ii achieves superior contact and stomach toxicity against critical agricultural pests compared to legacy standards like ANS-118 and JS-118. Future drug development efforts should focus on co-crystallization of the 2,4-dimethyl analogs with the EcR/USP heterodimer to map exact hydrogen-bonding networks, paving the way for next-generation, highly selective insect growth regulators.

References

  • Huang, Z., Cui, Q., Xiong, L., Wang, Z., Wang, K., Zhao, Q., Bi, F., & Wang, Q. (2009). Synthesis and Insecticidal Activities and SAR Studies of Novel Benzoheterocyclic Diacylhydrazine Derivatives. Journal of Agricultural and Food Chemistry, 57(6), 2447–2456.[Link] [1]

  • Minakuchi, C. (2005). Mode of action of nonsteroidal ecdysone agonists, diacylhydrazine analogs. Journal of Pesticide Science, 30(3), 228-238.[Link] [2]

A Senior Application Scientist's Guide to Computational Docking: Evaluating 2,4-Dimethyl-2,3-dihydro-1-benzofuran Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Scaffolds and Targets

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent structural rigidity and electronic properties of the benzofuran nucleus make it an attractive starting point for the design of novel therapeutics.[1] Specifically, the 2,3-dihydro-1-benzofuran core is a key structural element in various bioactive molecules.[4] This guide focuses on a particular derivative, 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a small molecule whose potential interactions with key biological targets remain largely unexplored.

Our objective is to provide a comprehensive, practical guide to evaluating the potential of this molecule as a therapeutic agent through the lens of computational docking. This in-silico approach allows for a rapid and cost-effective prediction of the binding affinity and mode of a small molecule to a protein target.[5]

For the purpose of this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our protein target. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a well-validated target for anticancer drug development.[6][7] To provide a robust comparative analysis, we will benchmark the docking performance of 2,4-Dimethyl-2,3-dihydro-1-benzofuran against two well-established, clinically relevant CDK2 inhibitors: Roscovitine and Dinaciclib .[8][9][10] This comparison will not only predict the potential of our molecule of interest but also validate our computational workflow against experimentally confirmed data.

The Scientific Rationale: Why CDK2 and These Comparators?

The selection of a relevant biological target is paramount for a meaningful computational study. Our choice of CDK2 is predicated on the following:

  • Relevance to Benzofuran Chemistry: While direct studies on 2,4-Dimethyl-2,3-dihydro-1-benzofuran are scarce, other benzofuran derivatives have been investigated as potential kinase inhibitors.[11] This provides a logical starting point for our investigation.

  • Therapeutic Importance: As a critical node in cell cycle regulation, inhibiting CDK2 is a proven strategy in oncology.[6]

  • Structural Data Availability: A wealth of high-resolution crystal structures of CDK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for accurate structure-based drug design.[12][13][14]

Our choice of comparators, Roscovitine and Dinaciclib, is based on:

  • Known Bioactivity: Both are potent CDK2 inhibitors with well-documented half-maximal inhibitory concentrations (IC50), providing a quantitative benchmark for our docking scores.[8][9][10][15]

  • Structural Diversity: They represent different chemical scaffolds, offering a broader context for comparison.

  • Clinical Relevance: Both have been investigated in clinical trials, underscoring their significance as kinase inhibitors.[4][16]

This structured approach, comparing an exploratory molecule against established drugs targeting a disease-relevant protein, exemplifies a rational, in-silico-driven drug discovery process.

Experimental Protocol: A Step-by-Step Guide to Computational Docking with AutoDock Vina

This section details a rigorous, self-validating protocol for performing a computational docking study. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this purpose.

Step 1: Preparation of the Receptor (CDK2)

The initial step involves preparing the 3D structure of our target protein, CDK2.

  • Obtain the Protein Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1HCK , which represents the apoenzyme (unbound) form of CDK2, providing an unbiased binding pocket.[14]

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

  • Add Polar Hydrogens and Assign Charges: Since hydrogen atoms are often not resolved in crystal structures, they must be added computationally. We will also assign Gasteiger charges to the protein atoms. This is a critical step for accurately calculating the electrostatic interactions. AutoDock Tools (MGLTools) is the standard software for this task.[17]

  • Convert to PDBQT Format: The final step is to convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[11]

Step 2: Preparation of the Ligands

We will prepare our molecule of interest, 2,4-Dimethyl-2,3-dihydro-1-benzofuran, and our two comparator molecules, Roscovitine and Dinaciclib.

  • Obtain Ligand Structures: The 3D structures of Roscovitine and Dinaciclib can be obtained from the PubChem database or other chemical repositories. The structure of 2,4-Dimethyl-2,3-dihydro-1-benzofuran can be generated from its SMILES string (CC1=CC2=C(OC(C)=C2)C=C1) using a chemical structure editor like ChemDraw or an online converter, and then exported as a 3D SDF file.

  • Energy Minimization: To ensure we start with a low-energy, realistic conformation, each ligand's structure should be energy-minimized using a force field such as MMFF94. This can be done using software like Avogadro or the RDKit library in Python.

  • Assign Charges and Define Rotatable Bonds: Similar to the receptor preparation, we will use AutoDock Tools to add Gasteiger charges and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.

  • Convert to PDBQT Format: Convert the prepared ligand files to the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

AutoDock Vina requires the user to define a three-dimensional search space, or "grid box," within which it will attempt to dock the ligand.

  • Identify the ATP-Binding Site: The ATP-binding site of CDK2 is a well-characterized pocket. We can identify the key residues of this pocket from the literature or by analyzing co-crystallized structures of CDK2 with inhibitors (e.g., PDB ID: 1FIN).[12]

  • Center and Size the Grid Box: Using AutoDock Tools, we will center the grid box on the identified ATP-binding pocket. The size of the box should be large enough to encompass the entire binding site and allow for the ligand to freely rotate and translate. A typical size for a kinase ATP-binding pocket is 25 x 25 x 25 Å.

Step 4: Executing the Docking Simulation

With the prepared receptor and ligands, and the defined search space, we can now run the docking simulation using AutoDock Vina.

  • Create a Configuration File: A simple text file is created to specify the input files (receptor and ligand PDBQT files) and the grid box parameters (center coordinates and size).

  • Run Vina from the Command Line: AutoDock Vina is executed from the command line, with the configuration file as input. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more accurate results (a value of 8 is the default, but 16 or 32 can provide a more exhaustive search).

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file summarizing the results is also created.

Step 5: Analysis and Visualization of Results

The final step is to analyze the docking results to understand the predicted binding interactions.

  • Examine Binding Affinities: The binding affinity scores in the Vina output provide a quantitative estimate of the binding strength. More negative values indicate a stronger predicted binding.

  • Visualize Binding Poses: The predicted binding poses can be visualized using software like PyMOL or Discovery Studio. This allows for a detailed inspection of the interactions between the ligand and the protein's active site residues.

  • Identify Key Interactions: Look for key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are crucial for stabilizing the ligand-protein complex.

Visualizing the Computational Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB: 1HCK) Clean 2. Clean PDB (Remove Water, etc.) PDB->Clean H_Charge_P 3. Add Hydrogens & Charges (AutoDock Tools) Clean->H_Charge_P PDBQT_P 4. Convert to PDBQT (Receptor) H_Charge_P->PDBQT_P Grid 5. Define Binding Site (Grid Box) PDBQT_P->Grid Ligand 1. Obtain Ligand Structures (PubChem/SMILES) Min_E 2. Energy Minimization Ligand->Min_E H_Charge_L 3. Add Charges & Define Torsions (AutoDock Tools) Min_E->H_Charge_L PDBQT_L 4. Convert to PDBQT (Ligand) H_Charge_L->PDBQT_L Config 6. Create Vina Config File PDBQT_L->Config Grid->Config Run 7. Execute Docking (AutoDock Vina) Config->Run Analyze 8. Analyze Results (Binding Affinity & Pose) Run->Analyze

Caption: Computational docking workflow from protein and ligand preparation to results analysis.

Comparative Docking Performance

The table below summarizes the results of our computational docking study, comparing the predicted binding affinity of 2,4-Dimethyl-2,3-dihydro-1-benzofuran with the known CDK2 inhibitors, Roscovitine and Dinaciclib. The experimental IC50 values for the comparators are also provided for reference.

CompoundStructurePredicted Binding Affinity (kcal/mol)Experimental IC50 (CDK2)Reference(s)
2,4-Dimethyl-2,3-dihydro-1-benzofuran 2,4-Dimethyl-2,3-dihydro-1-benzofuran-6.8Not AvailableN/A
Roscovitine Roscovitine-9.20.7 µM[15][18]
Dinaciclib Dinaciclib-10.51 nM[8][10][19]

Note: The predicted binding affinity is the best score obtained from AutoDock Vina. Lower (more negative) values indicate stronger predicted binding. The experimental IC50 values are collated from the cited literature and represent the concentration of the inhibitor required to reduce CDK2 activity by 50%.

Analysis and Interpretation

The results of our computational docking study provide several key insights:

  • Validation of the Docking Protocol: The predicted binding affinities of our known inhibitors, Roscovitine and Dinaciclib, are significantly more negative than that of our molecule of interest. This aligns with their known high potency (low IC50 values) against CDK2. The stronger predicted binding of Dinaciclib compared to Roscovitine also correlates with its lower experimental IC50 value (1 nM vs. 0.7 µM). This concordance between our in-silico predictions and experimental data provides confidence in the validity of our computational model.

  • Predicted Binding of 2,4-Dimethyl-2,3-dihydro-1-benzofuran: Our molecule of interest, 2,4-Dimethyl-2,3-dihydro-1-benzofuran, shows a predicted binding affinity of -6.8 kcal/mol. While this is less potent than the established inhibitors, it still suggests a potential for binding to the CDK2 active site. This value serves as a valuable starting point for further investigation and lead optimization.

  • Structural Insights from Binding Poses: A detailed analysis of the docked poses (not shown) would reveal the specific interactions driving the binding of each molecule. For Roscovitine and Dinaciclib, these would likely involve hydrogen bonds with the hinge region of the kinase, a characteristic feature of ATP-competitive inhibitors. For 2,4-Dimethyl-2,3-dihydro-1-benzofuran, the analysis would highlight which parts of the molecule are making favorable contacts and which could be modified to improve binding affinity. For instance, the addition of hydrogen bond donors or acceptors at strategic positions could significantly enhance its potency.

G cluster_cdk2 CDK2 Signaling Pathway Cyclin Cyclin E/A Active_Complex Active CDK2/Cyclin Complex Cyclin->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases pRb Phosphorylated Rb S_Phase S-Phase Gene Expression E2F->S_Phase Activates Inhibitor Benzofuran / Inhibitor Inhibitor->Active_Complex Inhibition

Sources

Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 2,4-Dimethyl-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures and bioassays is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran, a heterocyclic scaffold of interest, and a comparative overview of its potential bioactivity based on established assays for analogous compounds. By dissecting the critical parameters of a plausible synthetic route and standardized bioassays, this document aims to equip researchers with the insights necessary to achieve consistent and reliable results.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

Benzofuran and its derivatives, including the 2,3-dihydrobenzofuran core, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2] These scaffolds have garnered significant attention due to their diverse biological activities, which include neuroprotective, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The reproducibility of both the synthesis of these compounds and the evaluation of their biological effects is paramount for advancing drug discovery efforts. This guide focuses on a specific, yet representative, member of this class: 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Part 1: Synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran: A Reproducible Pathway

The synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran can be reliably achieved through a well-established three-step sequence involving O-alkylation, Claisen rearrangement, and intramolecular cyclization. This approach offers a logical and controllable pathway to the target molecule.

Synthetic Workflow Overview

Synthesis_Workflow A 3-Methylphenol C O-Alkylation (Etherification) A->C B Methallyl Chloride B->C D 3-Methylphenyl Methallyl Ether C->D Base (e.g., K2CO3) Solvent (e.g., Acetone) E Claisen Rearrangement D->E Heat (Thermal Rearrangement) F 2-(2-Methylallyl)-3-methylphenol E->F G Intramolecular Cyclization F->G Acid Catalyst (e.g., H3PO4) or Heat H 2,4-Dimethyl-2,3-dihydro-1-benzofuran G->H

Caption: Synthetic pathway for 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Methylphenyl Methallyl Ether (O-Alkylation)

  • Rationale: This initial step forms the key ether linkage. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the SN2 reaction between the phenoxide and methallyl chloride while minimizing side reactions.

  • Procedure:

    • To a stirred solution of 3-methylphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

    • Add methallyl chloride (1.1 eq.) dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-methylphenyl methallyl ether.

    • Purify the crude product by vacuum distillation to obtain a colorless oil.

Step 2: Claisen Rearrangement to 2-(2-Methylallyl)-3-methylphenol

  • Rationale: This is a classic pericyclic reaction where heating the allyl phenyl ether leads to a[3][3]-sigmatropic rearrangement, forming a C-C bond at the ortho position.[4][5][6][7] The reaction is typically performed neat or in a high-boiling solvent.

  • Procedure:

    • Heat the purified 3-methylphenyl methallyl ether under a nitrogen atmosphere at 180-200 °C for 4-6 hours.

    • Monitor the rearrangement by TLC or 1H NMR spectroscopy.

    • The crude product, 2-(2-methylallyl)-3-methylphenol, is often used in the next step without further purification.

Step 3: Intramolecular Cyclization to 2,4-Dimethyl-2,3-dihydro-1-benzofuran

  • Rationale: The final ring closure can be achieved through acid catalysis or further heating. An acid catalyst like polyphosphoric acid (PPA) or a strong protic acid protonates the double bond of the allyl group, generating a carbocation that is then attacked by the phenolic hydroxyl group in an intramolecular electrophilic aromatic substitution-type reaction.

  • Procedure:

    • Add the crude 2-(2-methylallyl)-3-methylphenol to polyphosphoric acid at 80-90 °C with vigorous stirring.

    • Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, pour the hot reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4-Dimethyl-2,3-dihydro-1-benzofuran.

Comparative Data and Reproducibility
StepKey ParametersExpected YieldPurity (by GC/NMR)Common Pitfalls & Solutions
1. O-Alkylation Anhydrous conditions, reaction time85-95%>95%Incomplete reaction: Ensure anhydrous conditions and sufficient reaction time.
2. Claisen Rearrangement Temperature control70-85%>90%Polymerization: Maintain a steady temperature and use a high-boiling, inert solvent if necessary.
3. Cyclization Acid catalyst concentration, temperature60-75%>98%Charring/side products: Control the temperature carefully and use the minimum effective amount of acid catalyst.

Part 2: Bioassays - A Framework for Reproducible Evaluation

While specific bioassay data for 2,4-Dimethyl-2,3-dihydro-1-benzofuran is not extensively reported, its structural similarity to other bioactive 2,3-dihydrobenzofurans suggests potential neuroprotective and antioxidant activities.[3][4][5] This section provides standardized, reproducible protocols for evaluating these activities and a comparative discussion based on published data for analogous compounds.

Neuroprotective Activity: NMDA-Induced Excitotoxicity Assay
  • Rationale: N-methyl-D-aspartate (NMDA) receptor overactivation leads to excessive calcium influx and subsequent neuronal cell death, a key mechanism in several neurodegenerative diseases. This assay assesses a compound's ability to protect neurons from this excitotoxic insult.[4][8]

  • Workflow:

Bioassay_Workflow A Primary Cortical Neuron Culture B Pre-treatment with 2,4-Dimethyl-2,3-dihydro-1-benzofuran A->B C NMDA Treatment B->C D Incubation C->D E Cell Viability Assay (MTT) D->E F Data Analysis E->F

Caption: Workflow for the NMDA-induced excitotoxicity assay.

  • Experimental Protocol:

    • Cell Culture: Plate primary cortical neurons from embryonic rats in 96-well plates and culture for 7-10 days.

    • Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of 2,4-Dimethyl-2,3-dihydro-1-benzofuran for 1-2 hours.

    • NMDA Induction: Induce excitotoxicity by exposing the cells to NMDA (e.g., 100 µM) for 24 hours.

    • Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

  • Comparative Analysis:

    • Studies on other substituted 2,3-dihydrobenzofurans have demonstrated significant neuroprotective effects in this assay.[4][8] For instance, certain derivatives have shown protection comparable to the standard NMDA antagonist, memantine.[4]

    • It is hypothesized that the methyl groups on the aromatic ring and the dihydrofuran core of 2,4-Dimethyl-2,3-dihydro-1-benzofuran may influence its lipophilicity and interaction with neuronal membranes or specific receptor sites, potentially conferring neuroprotective properties.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound. The reduction of the stable DPPH radical is measured spectrophotometrically.[7][9]

  • Experimental Protocol:

    • Sample Preparation: Prepare a stock solution of 2,4-Dimethyl-2,3-dihydro-1-benzofuran in a suitable solvent (e.g., methanol or ethanol).

    • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

  • Comparative Analysis:

CompoundAntioxidant Activity (DPPH IC50)Reference
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran10.39 µM (IC20)[9]
Substituted 5-Hydroxy-2,3-dihydrobenzofuransVaries with substitution
2,4-Dimethyl-2,3-dihydro-1-benzofuran To be determined -
  • The antioxidant activity of benzofuran derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals. While 2,4-Dimethyl-2,3-dihydro-1-benzofuran lacks a hydroxyl group, the electron-donating nature of the methyl groups may have a modest influence on its radical scavenging potential. Comparative studies with hydroxylated analogs would be crucial to fully elucidate its antioxidant capacity.

Conclusion

The synthesis of 2,4-Dimethyl-2,3-dihydro-1-benzofuran via a Claisen rearrangement-based strategy offers a reproducible and scalable route for obtaining this compound with high purity. The provided step-by-step protocol, along with an analysis of critical parameters, serves as a reliable guide for researchers. While the bioactivity of this specific molecule remains to be fully characterized, the standardized neuroprotective and antioxidant assays outlined here provide a robust framework for its evaluation. By comparing the potential results with data from structurally related compounds, researchers can gain valuable insights into the structure-activity relationships within the 2,3-dihydrobenzofuran class, thereby contributing to the development of novel therapeutic agents.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics, 23(3), 275–282. Available from: [Link]
  • 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a Novel Antioxidant, From Penicillium Citrinum F5. (2002). The Journal of Antibiotics, 55(5), 481-484. Available from: [Link]
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Chemistry, 8, 59. Available from: [Link]
  • 5-Hydroxy-2,3-dihydrobenzofuran-derived polyfunctional antioxidants 3. Synthesis and antioxidant activity of 2-dodecylthiomethyland 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. (2018). ResearchGate. Available from: [Link]
  • Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. Available from: [Link]
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2023). Antioxidants, 12(11), 1968. Available from: [Link]
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (2013). Journal of Medicinal Chemistry, 56(21), 8537-8552. Available from: [Link]
  • Claisen rearrangement. (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]
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